Cinnoline 2-oxide
Description
Overview of Cinnoline (B1195905) Derivatives in Academic Research
Cinnoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in academic and industrial research. pnrjournal.comwikipedia.org The cinnoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. mdpi.com These compounds have been the subject of numerous studies, revealing a broad spectrum of pharmacological properties, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, and antitumor activities. mdpi.comnih.govresearchgate.net The wide-ranging therapeutic potential has led to the inclusion of some cinnoline derivatives in clinical trials. mdpi.com The rich chemistry and significant biological profile of the cinnoline framework continue to drive research into the synthesis of new derivatives and the exploration of their structure-activity relationships. researchgate.netresearchgate.net
Significance of N-Oxidation in Heterocyclic Compound Studies
The introduction of an N-oxide functionality to a heterocyclic compound is a pivotal chemical modification that significantly influences its physicochemical and biological properties. nih.govnih.gov This process, known as N-oxidation, can alter the electronic distribution within the aromatic system, thereby modifying the compound's reactivity towards both electrophiles and nucleophiles. nih.govmasterorganicchemistry.com The N-oxide group, being a strong hydrogen bond acceptor, can also enhance a molecule's solubility and its ability to interact with biological targets. nih.gov Historically viewed as metabolic byproducts, heterocyclic N-oxides are now recognized as an important class of compounds in their own right, with applications in medicinal chemistry and materials science. nih.govresearchgate.netsioc-journal.cn The modification can lead to improved therapeutic outcomes or even new biological activities not present in the parent heterocycle. nih.gov
Scope and Focused Research Areas of Cinnoline 2-Oxide
The research concerning this compound has been specifically focused on its synthesis, chemical reactivity, and identification as a metabolic product. As one of the two possible mono-N-oxides of cinnoline, its chemistry is often compared and contrasted with that of its isomer, Cinnoline 1-oxide. Investigations have delved into its behavior in various chemical reactions, providing insights into the influence of the N-oxide group's position on the molecule's reactivity. A notable area of study has been its formation through the microbial metabolism of cinnoline, highlighting its potential relevance in biological systems. oup.com
Chemical Properties and Synthesis of this compound
Synthesis and Formation
This compound, along with its isomer Cinnoline 1-oxide, can be prepared by the oxidation of cinnoline using various oxidizing agents. thieme-connect.de Common reagents for N-oxidation of nitrogen-containing heterocycles include hydrogen peroxide and peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). researchgate.netrsc.org
A significant finding is the formation of this compound through the metabolism of cinnoline by certain fungi. Cultures of Cunninghamella elegans and Aspergillus niger have been shown to oxidize cinnoline to a mixture of Cinnoline 1-oxide and this compound. oup.com In these microbial transformations, the ratio of Cinnoline 1-oxide to this compound produced was found to be approximately 1.0:1.6. oup.com
Reactivity with Electrophiles and Nucleophiles
The presence of the N-oxide group at the 2-position modifies the electron density of the cinnoline ring system, thereby influencing its reactivity towards electrophilic and nucleophilic reagents. The pyrimidine (B1678525) ring in quinazoline, an isomer of cinnoline, generally resists electrophilic substitution. wikipedia.org In contrast, the N-oxide group in heterocyclic compounds can render the ring more susceptible to both electrophilic and nucleophilic attack. nih.gov
Spectroscopic Data of this compound
UV/Visible and Mass Spectrometry Data
Spectroscopic analysis has been crucial in the identification and characterization of this compound, particularly in metabolic studies. The UV/visible absorption spectrum and mass spectrometry data distinguish it from its 1-oxide isomer.
Table 1: Spectroscopic Data for Cinnoline N-Oxides
| Compound | UV λmax (nm) | Mass Spectra (m/z) |
|---|---|---|
| Cinnoline 1-oxide | 229, 304, 313, 351, 366 | 146 [M+•], 130 (M+-O), 116 (M+-NO), 102 (M+-N2O) |
| This compound | 261, 306, 351, 360 | 146 [M+•], 130 (M+-O), 116 (M+-NO), 102 (M+-N2O) |
Data obtained from the analysis of metabolites from Cunninghamella elegans and Aspergillus niger. oup.com
NMR Spectroscopy Data
While detailed NMR data for the parent this compound is not extensively reported in readily available literature, the ¹H NMR spectrum of the parent cinnoline in CDCl₃ provides a reference for the shifts of the protons in the ring system.
Table 2: ¹H NMR Data for Cinnoline
| Proton | Chemical Shift (ppm) |
|---|---|
| H-3 | 9.304 |
| H-4 | 8.194 |
| H-5 | 8.021 |
| H-6 | 7.880 |
| H-7 | 7.977 |
| H-8 | 8.459 |
Solvent: CDCl₃. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
2-oxidocinnolin-2-ium |
InChI |
InChI=1S/C8H6N2O/c11-10-6-5-7-3-1-2-4-8(7)9-10/h1-6H |
InChI Key |
AJWWAZZHNBBRPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[N+](=N2)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Cinnoline N Oxides
Strategies for Direct N-Oxidation of Cinnoline (B1195905) Scaffolds
The most straightforward method for preparing cinnoline N-oxides involves the direct oxidation of the nitrogen atoms within the cinnoline ring. This approach is contingent on the stability of the cinnoline substrate under oxidative conditions and the ability to control the regioselectivity of the oxidation.
The cinnoline scaffold possesses two nitrogen atoms, N-1 and N-2, which are not electronically equivalent, leading to potential regioselectivity during N-oxidation. The oxidation of cinnoline with reagents like hydrogen peroxide in acetic acid typically yields cinnoline 2-oxide. rsc.org The preference for oxidation at the N-2 position is a key characteristic of this reaction.
In a study on the nitration of this compound, the starting material was prepared and then subjected to nitration with a mixture of nitric and sulfuric acids. jst.go.jp This subsequent reaction yielded a mixture of 5-nitrocinnoline (B3350679) 2-oxide, 6-nitrocinnoline (B3356039) 2-oxide, and 8-nitrocinnoline (B1626358) 2-oxide, demonstrating that the N-oxide group directs the electrophilic substitution to the benzo ring. jst.go.jp The regioselectivity of the initial N-oxidation itself is influenced by the electronic properties of the nitrogen atoms, with N-2 being more susceptible to oxidation in many cases. The precise control over which nitrogen atom is oxidized can be influenced by the specific oxidizing agent used and the presence of substituents on the heterocyclic ring, which can alter the electron density at each nitrogen. nih.gov
Cyclization-Based Syntheses of Cinnoline N-Oxide Frameworks
An alternative and widely employed strategy for constructing these heterocycles is through the cyclization of acyclic precursors. This is particularly prevalent for the synthesis of benzo[c]cinnoline (B3424390) N-oxides, which are typically formed via the reductive cyclization of substituted 2,2'-dinitrobiphenyls. vanderbilt.edutandfonline.com
The mechanism for the reductive cyclization of 2,2'-dinitrobiphenyls is believed to proceed through a complex sequence initiated by a single-electron transfer (SET) to the nitro groups. capes.gov.brnih.gov This initial electron transfer, often from a metal reductant or an organic species, generates a nitroarene radical anion. unimi.itchemrxiv.org This highly reactive intermediate undergoes further reduction and rearrangement. The process involves the partial reduction of both nitro groups, setting the stage for the intramolecular cyclization. capes.gov.br The electrochemical reduction of nitroarenes is well-established to begin with a single-electron transfer, and this principle extends to chemical reductions where transition metal complexes or other reducing species act as the electron donors. unimi.itnih.gov
Following the initial SET events, the nitro groups are sequentially reduced to nitroso (-NO) and hydroxylamino (-NHOH) functionalities. researchgate.netnih.gov The key bond-forming step is the intramolecular condensation between a nitroso group on one phenyl ring and a hydroxylamino group on the other. vanderbilt.eduresearchgate.net This condensation reaction directly forms the N-oxide (azoxy) bridge of the benzo[c]cinnoline N-oxide framework. vanderbilt.educapes.gov.br The observation of these N-oxides as major products in many reductive cyclization reactions provides strong evidence for this mechanistic pathway, with transient species matching the proposed nitrosohydroxylamine intermediates being detected in some cases. vanderbilt.edu
The choice of reducing agent and the specific reaction conditions are critical in determining the final product of the reductive cyclization of 2,2'-dinitrobiphenyls. Different reagents can favor the formation of the N-oxide, the fully deoxygenated benzo[c]cinnoline, or the completely reduced 2,2'-diaminobiphenyl.
| Reducing System | Typical Substrate | Primary Product(s) | Key Observations & Conditions | Reference |
|---|---|---|---|---|
| Zn/CaCl₂ | 2,2'-Dinitrobiphenyl (B165474) derivatives | Benzo[c]cinnoline N-oxides | Reaction in ethanol (B145695). Yields can be scale-dependent (e.g., 84% on 0.50 mmol scale, 63% on 1.00 mmol scale). The process can involve a reduction-oxidation-cyclization sequence. | vanderbilt.edu |
| Raney Nickel / Hydrazine (B178648) | 2,2'-Dinitrobiphenyl | Benzo[c]cinnoline or Benzo[c]cinnoline N-oxide | Product outcome depends on conditions. Under basic conditions (e.g., 1% NaOH in ethanol), N-oxides and the deoxygenated cinnoline are formed. Catalyst activity is crucial; active Raney Ni can lead to the fully reduced diamine. | vanderbilt.edutandfonline.comlookchem.com |
| Na₂Sₓ / Na₂S | 2,2'-Dinitrobiphenyl | Benzo[c]cinnoline N-oxide | A common reagent for selectively forming the N-oxide. The reaction is often performed in aqueous ethanol. This method was used to prepare the N-oxide from 2,2'-dinitrobiphenyl. | vanderbilt.edutandfonline.comrsc.org |
Zn/CaCl₂: This system, typically used in ethanol, is effective for converting dinitrobiphenyls into benzo[c]cinnoline N-oxides in good yields. vanderbilt.edu Interestingly, the reaction can be sensitive to scale and aeration, with studies showing that the reaction may proceed through the full reduction to an amino derivative before an oxidative cyclization occurs. vanderbilt.edu
Raney Nickel: Often used in combination with hydrazine hydrate (B1144303) in ethanol, Raney Nickel is a versatile reducing agent for this transformation. tandfonline.comrjpbcs.com The outcome is highly dependent on the reaction conditions. For instance, under neutral conditions, full reduction to the diamine may occur, whereas the presence of a base like NaOH promotes the formation of benzo[c]cinnoline N-oxides and their deoxygenated counterparts. vanderbilt.edu The activity and composition of the Raney Nickel catalyst itself can also dictate the product distribution. lookchem.com
Na₂Sₓ (Sodium Polysulfide): The use of sodium sulfide (B99878) or polysulfide in aqueous ethanol is a classic and reliable method that often selectively yields the benzo[c]cinnoline N-oxide. tandfonline.comrsc.org This reagent provides a milder reduction that tends to stop at the N-oxide stage without proceeding to the fully deoxygenated cinnoline.
Role of Hydroxylamino and Nitroso Intermediates
Annulation Reactions Forming Cinnoline N-Oxides
Annulation, or ring-forming, reactions are a cornerstone in the synthesis of heterocyclic compounds, including cinnoline N-oxides. researchgate.net These methods build the core heterocyclic structure from more simple, often acyclic, precursors.
Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the efficient construction of complex molecules. researchgate.neteurekaselect.comeurekaselect.com Several metal-catalyzed methods have been developed for the synthesis of cinnolines and their N-oxide derivatives, offering high efficiency and functional group tolerance. researchgate.netsemanticscholar.org
Rhodium(III)-catalyzed C-H activation and annulation reactions have proven particularly effective. rsc.org For instance, the reaction of azobenzenes with diazo compounds, catalyzed by a rhodium(III) complex, provides a direct route to functionalized cinnolinium salts. researchgate.net This process involves the initial C-H alkylation followed by a Lewis acid-mediated cyclization. researchgate.net Similarly, Rh(III)-catalyzed coupling of azo substrates with α-diazocarbonyl compounds yields cinnoline derivatives under mild, redox-neutral conditions. rsc.org Another approach involves the Rh(III)-catalyzed annulation of N-nitrosoanilines with iodonium (B1229267) ylides. mdpi.com The versatility of rhodium catalysis is further highlighted by the synthesis of pyrazolo[1,2-a]cinnolines from pyrazolidinones and iodonium ylides, which proceeds under oxidant-free conditions. mdpi.com Iridium catalysts have also been employed in the synthesis of related fused cinnoline systems like pyrazolo[1,2-α]cinnolines from pyrazolones and sulfoxonium ylides. acs.org
Palladium-catalyzed reactions also represent a significant strategy. For example, 3,4-disubstituted cinnolines can be prepared through the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes. researchgate.net While not always directly yielding N-oxides, these methods for creating the core cinnoline structure are often foundational.
The table below summarizes key metal-catalyzed annulation reactions leading to cinnoline or related N-heterocyclic systems.
| Catalyst System | Reactants | Product Type | Key Features |
| [Cp*RhCl₂]₂/AgSbF₆ | N-Nitrosoanilines & Iodonium Ylides | Annelated Cinnolines | C-H Annulation mdpi.com |
| Rh(III) | Azo Substrates & α-Diazocarbonyls | Cinnolines | Redox-neutral, mild conditions rsc.org |
| Rh(III) | Azobenzenes & Diazo Compounds | Cinnolinium Salts | C-H activation, Lewis acid mediation researchgate.net |
| Palladium Catalyst | 2-Iodophenyltriazenes & Internal Alkynes | 3,4-Disubstituted Cinnolines | Annulation of functionalized precursors researchgate.net |
| Iridium(III) | Pyrazolones & Sulfoxonium Ylides | Pyrazolo[1,2-α]cinnolines | Cascade annulation acs.org |
This table presents data on the synthesis of cinnoline and its fused derivatives, which are structurally related to this compound.
While metal-catalyzed methods are powerful, metal-free alternatives are increasingly sought after to avoid potential metal contamination in products and reduce costs. rsc.org These approaches often rely on the inherent reactivity of the precursors under specific reaction conditions.
One notable metal-free method involves the reductive cyclization of 2,2′-dinitrobiphenyls. Treatment with reagents like sodium sulfide (Na₂Sₓ) or sodium hydrosulfide (B80085) (NaHS) can induce a reductive coupling to form benzo[c]cinnoline N-oxides. researcher.life This reaction proceeds through a radical mechanism and can be highly efficient. For example, using NaHS, the reaction can be completed in as little as 20 minutes under ambient conditions. researcher.life
Another strategy is the umpolung cyclization of o-nitro chalcones using hydrazine (N₂H₄·H₂O) under basic conditions to construct quinoline (B57606) N-oxides, a related class of N-heterocyclic oxides. sci-hub.se This transition-metal-free approach features mild conditions and generates nitrogen gas as the primary byproduct. sci-hub.se The mechanism involves the formation of a hydrazone, which, after deprotonation and double-bond migration, creates a carbanion that intramolecularly attacks the nitro group to form the N-oxide ring. sci-hub.se
Multicomponent reactions offer an efficient, metal-free route to cinnoline derivatives. A formal [2+2+2] cycloaddition involving arynes, tosylhydrazine, and α-bromo ketones can form the cinnoline ring in a single step under mild conditions. researchgate.net
Metal-Catalyzed Annulation Methodologies
Photochemical Cyclization Strategies for Related N-Oxide Systems
Photochemistry offers unique pathways for the synthesis and rearrangement of heterocyclic N-oxides. researchgate.net The irradiation of aromatic amine N-oxides can lead to a variety of products through complex reaction mechanisms, often involving transient intermediates like oxaziridines. acs.orgumich.edu While specific examples for the direct synthesis of this compound via photochemical cyclization are not prevalent, the photochemistry of related azoxy compounds and other N-oxides provides valuable insight. acs.orgnih.gov
For instance, azoxy compounds are known to undergo photochemical rearrangements. nih.gov The irradiation of azoxybenzenes can lead to cyclization products. Similarly, the photochemistry of pyrimidine (B1678525) N-oxides has been studied, revealing rearrangements that involve initial electrocyclization of the oxygen atom to a carbon atom of the ring. These reactions often proceed through excited singlet or triplet states, and the outcome can be influenced by the solvent and the presence of sensitizers.
A photochemical method for the direct synthesis of 1H-pyrazoles from pyridazine (B1198779) N-oxides has been developed, highlighting the strategic use of photoinduced ring-opening reactions of 1,2-diazine N-oxides for preparing other nitrogen heterocycles. researchgate.net Theoretical studies on simpler systems like methyleneamine N-oxide suggest that photochemical electrocyclization to form an oxaziridine (B8769555) ring is a key step, involving participation from the oxygen σ lone-pair electrons. oup.comoup.com These studies of related systems suggest the potential for developing photochemical routes to cinnoline N-oxides from suitably designed precursors.
Regioselective Synthesis of Substituted Cinnoline N-Oxides
The control of regioselectivity is a critical aspect of synthesizing substituted heterocycles. In the context of cinnoline N-oxides, this pertains to controlling the position of substituents on the carbocyclic and heterocyclic rings, as well as the selective formation of the N1-oxide versus the N2-oxide.
One-pot, three-component reactions have been developed for the regioselective synthesis of substituted 7,8-dihydrocinnolin-5(6H)-ones from arylglyoxals, 1,3-diones, and hydrazine hydrate. researchgate.netresearchgate.net The regioselectivity in these cases is dictated by the inherent reactivity of the starting materials.
In the synthesis of benzo[c]cinnoline N-oxides from chlorinated 2,2′-dinitrobiphenyls, the position of the chlorine atom can direct the regioselectivity of the cyclization. Similarly, in the synthesis of substituted quinoline N-oxides, copper-catalyzed methods have been shown to allow for the regioselective introduction of alkyl, aryl, and alkenyl substituents at the C2-position directly from the corresponding N-oxide. nih.gov While this is a functionalization of a pre-formed N-oxide, it demonstrates the ability to achieve high regioselectivity in this class of compounds. The choice of catalyst and additives, such as magnesium chloride or lithium fluoride, is crucial for achieving high chemoselectivity and regioselectivity. nih.gov
The formation of either Cinnoline 1-oxide or this compound can be influenced by the cyclization precursor. For example, the cyclization of 2-alkynyl-2-hydroxy-azoxybenzenes can be directed to selectively form one isomer over the other, depending on whether the reaction is metal-catalyzed or metal-free.
Novel Synthetic Routes for Cinnoline N-Oxides from Precursors
The development of novel synthetic routes often focuses on using new precursors or catalytic systems to improve efficiency, scope, and sustainability. eurekaselect.comeurekaselect.com
A significant recent development is the use of 2-alkynyl-2-hydroxy-azoxybenzenes as precursors for cinnoline N-oxides. These precursors can undergo either rhodium-catalyzed or metal-free cyclization to afford Cinnoline 2-oxides. The metal-catalyzed pathway provides a powerful tool for constructing the cinnoline N-oxide core.
Another innovative approach is the reductive coupling of 2,2'-dinitrobiphenyls using NaHS, which provides a rapid and scalable method for producing benzo[c]cinnoline N-oxides. researcher.life This method is notable for its efficiency and use of readily available reagents.
The synthesis of cinnoline-isoxazole hybrid scaffolds represents a novel strategy where the cinnoline core is built first, followed by the construction of the isoxazole (B147169) ring. rsc.orgnih.gov This involves reacting o-amino acetophenones to form a cinnolin-4(1H)-one, which is then reacted with an oxime derivative to furnish the final hybrid molecule. rsc.org
Green Chemistry and Sustainable Approaches in Cinnoline N-Oxide Synthesis
The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly being applied to the synthesis of heterocyclic compounds. mdpi.comresearchgate.netnih.govmdpi.com This includes the use of greener solvents, catalyst-free conditions, and energy-efficient methods. rsc.orgresearchgate.net
The electrochemical reduction of 2,2'-dinitrobiphenyl is presented as a green and efficient method for synthesizing benzo[c]cinnolines. researchgate.net This approach avoids the use of stoichiometric chemical reductants, which often generate significant waste. The use of water as a solvent in some synthetic protocols for N-heterocycles is another hallmark of a green approach. mdpi.com
One-pot, multicomponent reactions are inherently atom-efficient and can reduce waste by minimizing intermediate purification steps. The one-pot synthesis of dihydrocinnolinones is an example of such a green protocol. eurekaselect.comresearchgate.net
Catalyst-free reactions, such as the synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite (B80452) in ethanol and water, represent a significant step towards sustainable chemistry. rsc.org These methods eliminate the need for potentially toxic and expensive metal catalysts. rsc.org The development of protocols that use reusable catalysts or operate in environmentally benign solvents like water or ethanol is a key focus in the sustainable synthesis of N-heterocyclic oxides. mdpi.commdpi.com
The table below highlights some green and sustainable approaches for the synthesis of N-heterocycles.
| Green Approach | Synthetic Method | Target Compound Class | Key Sustainable Feature |
| Electrochemistry | Reductive cyclization of 2,2'-dinitrobiphenyl | Benzo[c]cinnolines | Avoids chemical reductants researchgate.net |
| One-Pot Reaction | Three-component reaction of arylglyoxals, diones, and hydrazine | Dihydrocinnolinones | Atom economy, reduced workup eurekaselect.comresearchgate.net |
| Catalyst-Free | Reaction with tert-butyl nitrite | 1,2,3-Triazole-N-oxides | Avoids metal catalysts rsc.org |
| Green Solvents | Various reactions in water or ethanol | N-Heterocycles | Use of environmentally benign solvents mdpi.com |
Reactivity and Transformation Pathways of Cinnoline N Oxides
Oxidation Reactions of Cinnoline (B1195905) N-Oxides
The oxidation of Cinnoline N-oxides can lead to the formation of highly conjugated and functionalized cinnolinium salt derivatives. These reactions typically involve either chemical or electrochemical methods to achieve the oxidation of the heterocyclic system.
The oxidation of cinnoline derivatives is a key method for accessing cinnolinium salts. While direct oxidation of Cinnoline 2-oxide to a cinnolinium salt is a conceptually straightforward process, many synthetic strategies involve the oxidation of related precursors. For instance, an efficient method for synthesizing benzo[c]cinnolinium salts involves the intramolecular cyclization of 2-azobiaryls, promoted by either copper(II) or electrochemical oxidation. nih.govacs.org This process has shown excellent functional group tolerance and high efficiency. nih.gov Rhodium(III)-catalyzed cascade oxidative coupling and cyclization reactions of Boc-arylhydrazines and alkynes have also been developed to produce cinnolinium salt derivatives. nih.gov
Another pathway involves the oxidation of dihydrocinnolines. Dihydrocinnoline can be oxidized to cinnoline using mercury(II) oxide. thieme-connect.de More specifically, 1,4-dihydrocinnolinium hexachloroantimonate can be oxidized to the corresponding cinnolinium tetrachloroantimonate. thieme-connect.de These methods highlight that the formation of the fully aromatic cinnolinium cation is an accessible and important transformation from various cinnoline precursors.
Electrochemical methods provide a powerful and controllable means for the synthesis of cinnolinium salts from appropriate precursors. The mechanism for the electrochemical synthesis of benzo[c]cinnolinium salts from 2-azobiaryls is proposed to initiate with the generation of a radical cationic intermediate through anodic oxidation. nih.gov This is followed by an intramolecular cyclization via nucleophilic addition. nih.gov A subsequent single-electron oxidation and deprotonation yield the final cinnolinium salt. nih.gov This process, which avoids harsh chemical oxidants, demonstrates high efficiency and functional group compatibility. nih.govacs.org
The proposed electrochemical oxidation mechanism can be summarized as follows:
Anodic Oxidation: The starting material, such as a 2-azobiaryl, undergoes a single-electron transfer at the anode to form a radical cation. nih.gov
Intramolecular Cyclization: The radical cation undergoes an intramolecular nucleophilic attack to form a cyclic intermediate. nih.gov
Oxidation and Deprotonation: The cyclic intermediate is further oxidized by a single electron and loses a proton to form the aromatic benzo[c]cinnolinium cation. nih.gov
Studies on the electrochemical behavior of benzo[c]cinnoline (B3424390) itself have also been conducted, providing insight into the redox properties of the core structure. researchgate.net
Formation of Cinnolinium Salts
Reduction and Deoxygenation Reactions of Cinnoline N-Oxides
The reduction of the N-oxide group is a fundamental transformation of this compound, leading to the parent cinnoline heterocycle. This deoxygenation can be achieved through various methodologies, and understanding the underlying mechanisms is crucial for developing selective and efficient reactions.
The reduction of Cinnoline N-oxides can proceed through different mechanistic pathways depending on the reagents and conditions employed. In the reductive cyclization of 2,2'-dinitrobiphenyls to form benzo[c]cinnolines, which can involve N-oxide intermediates, the process is a complex sequence of reduction-oxidation-cyclization steps. vanderbilt.edu The formation of the N=N bond can occur through the dimerization of two nitroso groups or via a base-promoted condensation of a nitroso and a hydroxylamino group, the latter leading to an N-oxide. vanderbilt.edu
Electrochemical studies of benzo[c]cinnoline-N-oxide reveal its reduction behavior at a mercury electrode. researchgate.netresearchgate.net In acidic media, the reduction occurs in two discrete steps, involving a total of six electrons (a two-electron wave followed by a four-electron wave), while in basic media, a single wave is observed. researchgate.net The proposed mechanism involves the reduction of the N-oxide and the diazine ring, ultimately leading to dihydrobenzo[c]cinnoline. researchgate.netresearchgate.net
A novel process for creating the benzo[c]cinnoline framework from 2,2'-dinitrobiphenyl (B165474) involves a partial reduction of the nitro groups, believed to proceed via a single-electron transfer (SET) mechanism to yield hydroxyamino and nitroso intermediates, which then cyclize. capes.gov.brresearchgate.net
Several methods have been developed for the selective removal of the oxygen atom from aromatic N-oxides, including this compound, to yield the corresponding N-heteroarene. These methods often feature mild conditions and high selectivity.
A notably efficient method for the deoxygenation of benzo[c]cinnoline N-oxide involves treatment with sodium ethoxide in ethanol (B145695) at elevated temperatures, affording benzo[c]cinnoline in a near-quantitative 96% yield. capes.gov.br A more general approach utilizes short-chain alcohols or benzyl (B1604629) alcohol as the solvent in the presence of a base like sodium alkoxide or sodium hydroxide (B78521), providing the deoxygenated products in high yields. researchgate.netresearchgate.net
Other effective reagents for the deoxygenation of various N-heteroarene N-oxides have been reported, which are applicable to the this compound system. These include:
Ruthenium(III) chloride (RuCl₃·xH₂O): This reagent provides an efficient, simple, and selective method for the deoxygenation of aromatic N-oxides. capes.gov.br
Triflic anhydride (B1165640) activation: Activation of quinoline-N-oxides with triflic anhydride, followed by reaction with thiourea, leads to a regioselective deoxygenative C-H functionalization. organic-chemistry.org This type of activation strategy could potentially be applied to this compound for selective transformations.
The table below summarizes some selective deoxygenation methodologies applicable to Cinnoline N-oxides.
| Reagent/System | Substrate | Product | Yield | Reference |
| Sodium ethoxide / Ethanol | Benzo[c]cinnoline N-oxide | Benzo[c]cinnoline | 96% | capes.gov.br |
| Alcohol / Base (e.g., Sodium alkoxide) | N-Heteroarene N-oxides | N-Heteroarenes | High | researchgate.netresearchgate.net |
| RuCl₃·xH₂O | Aromatic N-oxides | Deoxygenated aromatics | Excellent | capes.gov.br |
Mechanistic Studies of N-Oxide Reduction
Nucleophilic Substitution Reactions Involving Cinnoline N-Oxides
The N-oxide group in this compound activates the cinnoline ring system towards nucleophilic attack. This allows for substitution reactions that might not be feasible on the parent cinnoline.
A significant finding is that Cinnoline N(2)-oxide reacts directly with primary and secondary amines. researchgate.net This reaction, which can be conducted by prolonged heating or in the presence of an oxidant, results in the formation of 3-alkylaminocinnolines. researchgate.net This represents a case of nucleophilic substitution of a hydrogen atom at the C-3 position, a reaction not observed with cinnoline itself or Cinnoline 1-oxide. researchgate.net
Furthermore, substituted Cinnoline 2-oxides demonstrate reactivity in nucleophilic substitution. For example, 4-chlorocinnoline (B183215) 2-oxide can undergo nucleophilic displacement of the chlorine atom. researchgate.net In a related study, 4-(oxiran-2-ylmethoxy)cinnoline, prepared from 4-chlorocinnoline, reacts with amines. holzer-group.at This initially forms an amino alcohol, which can then rearrange via nucleophilic substitution by the amino nitrogen atom at the C-4 position of the cinnoline ring. holzer-group.at These examples underscore the enhanced electrophilicity of the cinnoline ring in the N(2)-oxide, facilitating the introduction of various functional groups through nucleophilic substitution pathways.
Regioselectivity in Amine-Mediated Substitutions
This compound exhibits distinct reactivity towards amines compared to its parent heterocycle, cinnoline, and its N(1)-oxide isomer. researchgate.net While cinnoline and cinnoline 1-oxide are generally unreactive towards alkylamines, this compound undergoes nucleophilic substitution of a hydrogen atom. researchgate.net Upon prolonged heating or in the presence of an oxidizing agent, this compound reacts with both primary and secondary amines to yield 3-alkylaminocinnolines. researchgate.net This selective functionalization at the C3 position highlights the activating effect of the N(2)-oxide group on the pyrimidine (B1678525) ring of the cinnoline scaffold.
C-H Functionalization Strategies on N-Oxide Scaffolds
The N-oxide group serves as a valuable directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the selective introduction of various substituents onto the heteroaromatic core. mdpi.comrsc.org This strategy has been extensively explored for quinoline (B57606) N-oxides and provides a framework for potential applications with this compound. mdpi.comrsc.org For instance, palladium-catalyzed C-H activation has been successfully employed for the C2-arylation of quinoline N-oxide. mdpi.com Similarly, rhodium-catalyzed systems have enabled the C2-alkylation of quinoline N-oxides. mdpi.com These methodologies, which leverage the coordinating ability of the N-oxide to direct the metal catalyst to a specific C-H bond, offer a powerful and atom-economical approach to constructing complex cinnoline derivatives. semanticscholar.orgrsc.orgacs.orgsci-hub.se The development of such strategies for this compound would provide efficient routes to novel functionalized cinnoline scaffolds. semanticscholar.org
Electrophilic Aromatic Substitution Reactions on Cinnoline N-Oxides
The N-oxide group significantly influences the outcome of electrophilic aromatic substitution reactions on the cinnoline ring system. The electron-donating nature of the N-oxide can activate the ring towards electrophilic attack, while also directing the incoming electrophile to specific positions.
Nitration Reaction Mechanisms and Regiochemistry
The nitration of this compound has been a subject of detailed investigation, revealing a complex dependence on reaction conditions. researchgate.netrsc.org Treatment of this compound with a mixture of nitric and sulfuric acids, or with potassium nitrate (B79036) in sulfuric acid, results in the formation of a mixture of 5-nitrocinnoline (B3350679) 2-oxide, 6-nitrocinnoline (B3356039) 2-oxide, and 8-nitrocinnoline (B1626358) 2-oxide. researchgate.netjst.go.jp
The regiochemistry of the nitration is sensitive to the acidity of the medium. rsc.org As the concentration of sulfuric acid increases, the proportion of 5- and 8-nitro isomers increases, while the formation of the 6-nitro isomer decreases. rsc.org This observation suggests that the nitration can proceed through two distinct pathways involving either the free base (this compound) or its conjugate acid (the 2-hydroxycinnolinium cation). rsc.org It is proposed that the 6-nitro derivative arises primarily from the nitration of the free base, whereas the 5- and 8-nitro isomers are formed mainly from the nitration of the protonated species. rsc.org
| Nitrating Agent | Products |
| HNO₃/H₂SO₄ | 5-nitrothis compound, 6-nitrothis compound, 8-nitrothis compound researchgate.netjst.go.jp |
| KNO₃/H₂SO₄ | 5-nitrothis compound, 6-nitrothis compound, 8-nitrothis compound researchgate.netjst.go.jp |
| Benzoyl nitrate | 5-nitrothis compound researchgate.netjst.go.jp |
In strongly acidic media, such as a mixture of nitric and sulfuric acids, the active electrophile is the nitronium ion (NO₂⁺). rsc.orgcdnsciencepub.com The nitration of aromatic compounds under these conditions is a classic example of an electrophilic aromatic substitution reaction. google.com The mechanism involves the attack of the nitronium ion on the electron-rich aromatic ring to form a Wheland intermediate, which then loses a proton to restore aromaticity. rsc.org In the case of this compound, the nitration of its conjugate acid likely proceeds through this nitronium ion pathway, leading to substitution at the 5- and 8-positions. rsc.orgrsc.org
Under certain conditions, particularly in less acidic media, nitrous acid (HNO₂) can act as a catalyst in nitration reactions. rushim.runih.gov This catalytic cycle often involves the formation of dinitrogen trioxide (N₂O₃), which can then act as the nitrosating agent. While the direct role of nitrous acid catalysis in the nitration of this compound is not explicitly detailed in the provided context, it is a known phenomenon in the nitration of other activated aromatic systems. rushim.runih.gov The formation of nitrous acid can sometimes be autocatalytic, as some aromatic compounds can be oxidized by nitric acid, producing more nitrous acid. rushim.ru
Nitronium Ion Pathway
Rearrangement Reactions of Cinnoline N-Oxides
Cinnoline N-oxides can undergo various rearrangement reactions, often promoted by heat, light, or chemical reagents, leading to the formation of new heterocyclic systems. thieme-connect.de For example, the reaction of 2-phenylisatogen (B154749) with ethanolic ammonia (B1221849) at high temperature and pressure leads to the formation of 3-phenylcinnolin-4-ol 1-oxide, which is a structural isomer of a substituted cinnoline N-oxide. thieme-connect.de While specific rearrangement reactions focusing solely on this compound are not extensively detailed in the provided search results, the general reactivity patterns of heteroaromatic N-oxides suggest that such transformations are plausible. researchgate.net For instance, the reaction of Cinnoline 2-oxides with phenylmagnesium bromide has been investigated, indicating the potential for rearrangements and other complex transformations. jst.go.jp
Photo-Induced Rearrangements (e.g., Photo-Smiles Rearrangement)
The photochemistry of aromatic N-oxides is a rich field characterized by complex rearrangements, often proceeding through high-energy intermediates. While specific studies on the Photo-Smiles rearrangement of this compound are not extensively detailed, the behavior of analogous heterocyclic N-oxides provides significant insight into potential reaction pathways.
The photochemical reactions of aromatic N-oxides, such as those of quinoline and pyrimidine, are known to involve the formation of a transient, high-energy oxaziridine (B8769555) intermediate. ohiolink.edu This bicyclic species is typically not isolated but serves as a crucial branchpoint for subsequent transformations. Depending on the substrate and reaction conditions, this intermediate can lead to either ring contraction or ring expansion. nih.gov For instance, the irradiation of quinoline N-oxides can yield benzoxazepines, and subsequent acid-promoted rearrangement affords N-acylindoles, constituting a net ring contraction. nih.gov This process has been found to be general for a wide range of quinoline N-oxides with varying substitution patterns. nih.gov
In a similar vein, other photochemical reactions have been observed for related N-oxide systems. The triplet states of isoquinoline (B145761) N-oxide and benzo[c]cinnoline N-oxide are capable of reacting with hydrogen atom donors like hydroquinone (B1673460). ohiolink.edu Furthermore, irradiation of 4-dimethylaminoazobenzene N-oxide in sulfuric acid results in cyclodehydrogenation to produce 2-dimethylaminobenzo[c]cinnoline. publish.csiro.au Preliminary photochemical studies on cinnoline N-oxide itself in the presence of a strong base did not show the ring-opening reactions observed for pyridine (B92270) N-oxides, suggesting that this particular pathway may be selective. scispace.com The photoreduction of benzo[c]cinnoline 5-oxide via electron transfer is possible but is generally slower than competing rearrangement reactions. researchgate.net
The lifetimes of the excited singlet states (S1) and the fluorescence quantum yields of aromatic N-oxides are often governed by the reversible formation of the oxaziridine intermediate. ohiolink.edu
Electrochemistry-Driven Migratory Cyclizations
Electrochemical methods provide a powerful tool for initiating unique chemical transformations, including cyclizations and rearrangements, by generating reactive intermediates such as radical ions. The electrochemical behavior of benzo[c]cinnoline N-oxide has been investigated, revealing its capacity to participate in electrocatalytic processes. tandfonline.comresearchgate.netdicle.edu.tr
Studies involving glassy carbon electrodes modified with 2-benzo[c]cinnoline 6-oxide have been conducted to explore the electrocatalytic reduction of dioxygen. tandfonline.comdicle.edu.tr The mechanism is believed to proceed through the formation of a cation radical intermediate on the electrode surface. tandfonline.com The electrochemical reduction of benzo[c]cinnoline-N-oxide at a mercury electrode has also been observed, leading to multi-electron reduction waves. researchgate.net The final reduction product in these processes is typically the corresponding dihydrobenzo[c]cinnoline. researchgate.netresearchgate.net
While direct examples of electrochemistry-driven migratory cyclizations of this compound are specific, related systems demonstrate the principle. For instance, the electrosynthesis of cinnoline derivatives (not N-oxides) can proceed through a cascade of radical cyclization and migration. acs.orgrsc.org In one proposed mechanism, a radical cation is formed via single-electron oxidation, which then undergoes intramolecular cyclization and a Smiles-type rearrangement to yield the final product. rsc.org
Table 1: Electrochemical Reactions of Cinnoline and Benzo[c]cinnoline N-Oxides
| Compound/System | Method/Conditions | Observation/Product | Mechanism Highlights | Reference(s) |
|---|---|---|---|---|
| Benzo[c]cinnoline-N-oxide | Polarography (Mercury Electrode) | 2 and 4 electron reduction waves in acidic media | Reduction to dihydrobenzo[c]cinnoline | researchgate.net |
| 2-Benzo[c]cinnoline 6-oxide | Cyclic Voltammetry (Modified GC Electrode) | Electrocatalytic reduction of O₂ | Formation of a cation radical intermediate | tandfonline.com, dicle.edu.tr |
Intramolecular Ring Transformations (Expansion/Contraction)
Intramolecular ring transformations are a hallmark of heterocyclic N-oxide chemistry, particularly under photochemical conditions. These reactions allow for significant skeletal reorganization, providing pathways to different heterocyclic systems. As mentioned previously, these transformations often proceed via a transient oxaziridine intermediate formed upon photoexcitation.
Ring Contraction: This pathway typically involves the conversion of the six-membered N-oxide ring into a five-membered ring. For example, photo-irradiation of quinoline N-oxides can lead to N-acylindoles, which represents a net carbon deletion from the original scaffold. nih.gov Pyridine N-oxide itself can be photochemically converted into 2-formylpyrrole. In a biological context, the metabolism of certain pyridine-N-oxide-containing drugs has been shown to involve the contraction of the N-oxide ring to an N-hydroxy pyrrole. researchgate.net
Ring Expansion: This process involves the enlargement of the six-membered ring to a seven-membered ring. The photochemical rearrangement of quinoline N-oxide can yield a 1,3-benzoxazepine. nih.gov
While these ring expansion and contraction reactions are well-established for analogous N-oxides like those of pyridine and quinoline, specific studies detailing these transformations for this compound are limited in the available literature. However, the general principles suggest that this compound could potentially undergo similar rearrangements to yield novel heterocyclic structures.
Radical-Mediated Reactions of Cinnoline N-Oxides
Radical species play a crucial role in both the synthesis and reactivity of Cinnoline N-oxides. The formation of the related benzo[c]cinnoline N-oxide is often achieved through a process that involves radical intermediates. The partial reduction of 2,2'-dinitrobiphenyls can proceed via a single-electron transfer (SET) mechanism to generate hydroxyamino and nitroso groups. researchgate.netnih.govcapes.gov.br The subsequent cyclization is believed to occur through a radical mechanism involving a nitroso radical anion to form the N-N bond of the benzo[c]cinnoline N-oxide. researchgate.netnih.govcapes.gov.br This synthetic route can produce benzo[c]cinnoline N-oxide in high yields (e.g., 91%). researchgate.netcapes.gov.br
Once formed, Cinnoline N-oxides can also participate in radical reactions. Time-resolved spectroscopic studies have shown that the triplet excited state of benzocinnoline N-oxide reacts with hydroquinone through a hydrogen atom transfer mechanism, which is a form of proton-coupled electron transfer (PCET). ohiolink.edu This demonstrates the ability of the N-oxide to act as a radical abstractor when photochemically excited.
Furthermore, electrochemical methods can be used to generate radical intermediates from cinnoline precursors, leading to cascade radical cyclizations and migrations for the synthesis of cinnoline derivatives. acs.org
Solvent Effects on Cinnoline N-Oxide Reactivity
The choice of solvent can have a profound impact on the reaction pathways and product selectivity in the chemistry of Cinnoline N-oxides. This effect is particularly evident in both synthetic and rearrangement reactions.
A clear demonstration of solvent-directed reactivity is seen in the synthesis of benzo[c]cinnoline from 2,2'-dinitrobiphenyl. When the reaction is conducted in an alcohol solvent with an alkoxide base, the deoxygenated benzo[c]cinnoline is the primary product. researchgate.netcapes.gov.br In contrast, using water as the solvent with sodium hydroxide as the base leads to the formation of benzo[c]cinnoline N-oxide in high yield. researchgate.netcapes.gov.br This indicates that protic, hydroxylic solvents play a critical role in the final oxidation state of the product.
Solvent polarity also influences photochemical rearrangements. In the photochemistry of quinoline N-oxide, the formation of lactam products is particularly favorable in polar solvents like water. The yield of these products is observed to decrease when the reaction is carried out in less polar solvents such as acetone, which is attributed to the less favorable formation of a key bipolar intermediate. In the context of cycloaddition reactions to form cinnoline derivatives, solvent choice has been shown to affect reaction times and yields. rsc.org
Table 2: Influence of Solvent on Reaction Outcomes
| Reaction | Solvent/Base System | Predominant Product | Reference(s) |
|---|---|---|---|
| Cyclization of 2,2'-dinitrobiphenyl | Alcohol / Alkoxide | Benzo[c]cinnoline | researchgate.net, capes.gov.br |
| Cyclization of 2,2'-dinitrobiphenyl | Water / NaOH | Benzo[c]cinnoline N-oxide | researchgate.net, capes.gov.br |
| Photolysis of Quinoline N-oxide | Polar (e.g., Water) | Lactam formation is favored |
Acid-Base Properties and Protonation Studies
The introduction of an N-oxide functional group significantly alters the electronic properties and basicity of the parent cinnoline heterocycle. The pKa of the parent cinnoline is approximately 2.64. wikipedia.org Experimental and computational studies show that for cinnoline itself, electrophilic attack, including N-oxidation and protonation, occurs preferentially at the N2 position. thieme-connect.dethieme-connect.de This selectivity is attributed to the steric hindrance imposed by the peri-proton at the C8 position, which impedes access to N1. thieme-connect.dethieme-connect.de
This compound is, therefore, the product of oxidation at the more basic and sterically accessible nitrogen atom. The N-oxide group itself is a point of basicity and can be protonated. However, the introduction of the oxygen atom significantly withdraws electron density from the heterocyclic system, thereby reducing the basicity of the remaining nitrogen atom (N1).
Studies on analogous mono-N-oxides, such as those of pyrazine (B50134) and quinoxaline (B1680401), show that the first protonation occurs at the unoxidized nitrogen atom. pageplace.de This suggests that for this compound, any subsequent protonation after the oxygen itself would occur at N1, though this would be at a much lower pKa than the initial protonation of the parent cinnoline. This base-weakening effect is confirmed by electrochemical studies where a film of 2-benzo[c]cinnoline 6-oxide was specifically chosen for being "less basic" than its non-oxidized counterpart. tandfonline.comdicle.edu.tr
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cinnoline |
| Quinoline N-oxide |
| Pyrimidine N-oxide |
| Oxaziridine |
| Benzoxazepine |
| N-acylindole |
| Isoquinoline N-oxide |
| Benzo[c]cinnoline N-oxide |
| Benzo[c]cinnoline |
| 4-dimethylaminoazobenzene N-oxide |
| 2-dimethylaminobenzo[c]cinnoline |
| Pyridine N-oxide |
| Benzo[c]cinnoline 5-oxide |
| Benzo[c]cinnoline 6-oxide |
| Dihydrobenzo[c]cinnoline |
| ortho-Alkynyl acetophenone |
| 2-formylpyrrole |
| N-hydroxy pyrrole |
| 1,3-benzoxazepine |
| 2,2'-dinitrobiphenyl |
| Hydroquinone |
| Pyrazine mono-N-oxide |
Advanced Spectroscopic and Structural Elucidation of Cinnoline N Oxides
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of Cinnoline (B1195905) N-oxides. Multinuclear NMR studies, including ¹H, ¹³C, and nitrogen (¹⁴N or ¹⁵N) NMR, are essential for definitive structural assignment. holzer-group.atimpactfactor.org
Application of ¹H, ¹³C, and ¹⁴N NMR for Structural Assignment
The position of the N-oxide group in the cinnoline ring system profoundly influences the chemical shifts of the adjacent and nearby nuclei. In Cinnoline 2-oxide, the N-oxide at the N-2 position induces a significant downfield shift in the resonance of the ortho proton, H-3, due to its deshielding effect. Similarly, the carbon atoms in proximity to the N-oxide group, such as C-3 and C-4, exhibit characteristic shifts in the ¹³C NMR spectrum that are distinct from those in the corresponding 1-oxide isomer. holzer-group.at
Nitrogen NMR (¹⁴N or the more precise ¹⁵N) provides direct evidence of the electronic environment of the nitrogen atoms. holzer-group.atresearchgate.net In this compound, two distinct nitrogen signals are observed, corresponding to the pyridine-type N-1 and the N-oxide N-2. holzer-group.at The chemical shifts of these nitrogen atoms are highly diagnostic and differ substantially from those in Cinnoline 1-oxide, allowing for unambiguous isomer identification. holzer-group.at For instance, in related 4-substituted cinnoline N-oxides, the N-1 resonance appears around δ 14.1 ppm, while the N-oxide N-2 resonance is found further downfield at approximately δ 35.2 ppm. holzer-group.at
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Cinnoline N-Oxide Derivatives Note: Data is based on reported values for related substituted benzo[c]cinnoline (B3424390) oxides and serves as a representative example.
| Nucleus | Position | Typical Chemical Shift Range (ppm) | Key Observations for 2-Oxide | Reference |
| ¹H | H-3 | 8.0 - 8.8 | Significant downfield shift due to proximity to N-oxide. | holzer-group.at |
| ¹H | H-4 | 7.8 - 8.5 | Affected by N-oxide and any C-4 substituents. | holzer-group.at |
| ¹H | Benzenoid Protons | 7.5 - 8.4 | Less directly impacted but show distinct patterns. | |
| ¹³C | C-3 | 115 - 125 | Shifted compared to the parent cinnoline. | holzer-group.at |
| ¹³C | C-4 | 145 - 155 | Significantly affected by the N-oxide functionality. | holzer-group.at |
| ¹³C | C-4a | 125 - 135 | Bridgehead carbon with a characteristic shift. | |
| ¹³C | C-8a | 140 - 150 | Bridgehead carbon adjacent to N-1. |
Mechanistic Probing via Chemical Shift Analysis and Nuclear Overhauser Effect (NOE) Spectroscopy
Beyond simple structural assignment, NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy are powerful tools for confirming spatial relationships within the molecule. For a substituted this compound, an NOE would be observed between the protons of a substituent at the C-3 position and the H-4 proton, confirming their proximity. Conversely, in a Cinnoline 1-oxide, NOEs would be detected between a C-8 substituent and the H-1 proton. Such analyses provide indisputable evidence for the N-oxide's location. holzer-group.at
Mass Spectrometry Techniques for Identification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for gaining structural information through its characteristic fragmentation pattern. impactfactor.orgthieme-connect.de Under electron impact (EI) ionization, this compound is expected to exhibit a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 146.
The fragmentation pathway is highly diagnostic. A primary and characteristic fragmentation step for aromatic N-oxides is the loss of an oxygen atom ([M-O]⁺). researchgate.net This results in a prominent peak at m/z 130, corresponding to the radical cation of the parent cinnoline. This initial loss is a key feature that distinguishes it from other isomers. Following this, the fragmentation pattern mirrors that of cinnoline itself, which typically involves the sequential loss of stable neutral molecules. thieme-connect.de The cinnoline radical cation (m/z 130) first loses a molecule of nitrogen (N₂), leading to an ion at m/z 102 (not 104 as previously misidentified for benzyne), followed by the loss of acetylene (B1199291) (C₂H₂), producing a fragment at m/z 76. thieme-connect.de
Table 2: Expected Electron Impact Mass Spectrometry Fragmentation of this compound
| Ion/Fragment | m/z | Proposed Identity | Neutral Loss |
| [M]⁺ | 146 | This compound radical cation | - |
| [M-O]⁺ | 130 | Cinnoline radical cation | O |
| [M-O-N₂]⁺ | 102 | Phenylacetylene radical cation or isomer | N₂ |
| [M-O-N₂-C₂H₂]⁺ | 76 | Benzene radical cation or isomer | C₂H₂ |
Vibrational Spectroscopy (e.g., FTIR) for Functional Group and Bond Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and characterize the bonding within this compound by detecting the vibrational frequencies of its bonds. impactfactor.orgresearchgate.net The most diagnostic feature in the FTIR spectrum of an aromatic N-oxide is the N-O stretching vibration. This band typically appears in the 1200-1350 cm⁻¹ region and serves as strong evidence for the presence of the N-oxide functionality.
Other important absorption bands include the aromatic C-H stretching vibrations, which are typically observed above 3000 cm⁻¹, and the C=C and C=N ring stretching vibrations, which appear in the 1400-1650 cm⁻¹ region. mdpi.com The precise positions and patterns of these peaks create a unique "fingerprint" for the molecule, allowing for its identification and the characterization of its aromatic framework. researchgate.net
Table 3: Key FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
| Stretching | Aromatic C-H | 3000 - 3100 |
| Stretching | Aromatic C=C | 1450 - 1600 |
| Stretching | C=N | 1500 - 1650 |
| Stretching | N-O | 1200 - 1350 |
| Bending (Out-of-plane) | Aromatic C-H | 750 - 900 |
X-ray Crystallography for Solid-State Structural Determination
Molecular Conformation and Stereoelectronic Effects
The X-ray crystal structure would confirm the planar nature of the fused bicyclic cinnoline ring system. vanderbilt.edu The introduction of the N-oxide group, however, induces subtle but significant changes in the geometry compared to the parent cinnoline. These changes are a manifestation of stereoelectronic effects, where the electronic properties of the N-oxide group influence the molecular structure. researchgate.netacs.org
The strong electron-withdrawing nature of the N-oxide functionality alters the bond lengths within the pyridazine (B1198779) ring. The N-N bond and adjacent C-N bonds may be shortened or lengthened relative to the parent compound, reflecting changes in bond order and electron delocalization. researchgate.net Furthermore, the N-O bond length itself is a key parameter. In the crystal lattice, intermolecular interactions, such as π-π stacking or hydrogen bonding (if suitable functional groups are present), can influence the final observed conformation and packing arrangement. vanderbilt.eduresearchgate.net These detailed structural parameters are critical for understanding the molecule's reactivity, stability, and intermolecular behavior.
Crystal Packing and Intermolecular Interactions
A definitive crystal structure for the parent this compound has not been reported in the surveyed scientific literature. Consequently, a detailed analysis of its specific crystal packing and intermolecular interactions is not possible. However, crystallographic studies on substituted cinnoline N-oxides provide insight into the supramolecular chemistry of this class of compounds.
For instance, the crystal structure of 1-amino-10-propylthiobenzo[c]cinnoline 5N-oxide reveals a crystal lattice composed of antiparallel infinite chains of hydrogen-bonded molecules. thieme-connect.devanderbilt.edu In this derivative, one of the amino group's hydrogen atoms interacts with the azoxy bridge, with N-H···O and N-H···N distances of 2.198 Å and 2.550 Å, respectively. thieme-connect.de Such hydrogen bonding is a critical factor in the formation of stable, ordered crystal structures. thieme-connect.de
Understanding these interactions is crucial for crystal engineering, where the goal is to design new solid materials with desired properties by controlling the assembly of molecules in the crystalline state. researchgate.netrsc.org
Electronic Absorption and Emission Spectroscopy Studies
Detailed electronic absorption and emission spectra specifically for this compound are not extensively documented in readily accessible sources. However, studies on related cinnoline derivatives provide a general understanding of their photophysical properties.
The ultraviolet (UV) absorption spectra of cinnoline and its derivatives typically display between three and six absorption maxima in the 200–380 nm range. thieme-connect.de Aromatic ring-fused cinnoline derivatives, for example, exhibit weak absorptions from n–π* transitions between 400–450 nm and stronger absorptions from π–π* transitions at lower wavelengths (300–350 nm). biosynth.com The UV absorption of polycyclic cinnolines and their N-oxides has been a subject of study, indicating distinct spectral characteristics for this class of compounds. rsc.org For substituted benzo[c]cinnolinium salts, typical absorption bands are observed between 300 and 550 nm, with a strong band around 350–410 nm and a weaker band from 400 to 550 nm. acs.orgacs.org
Emission studies are less common, as cinnoline-based molecules are generally not fluorescent. ijper.org This lack of emission is often attributed to the efficient non-radiative deactivation of the excited state through photoisomerization of the azo (N=N) bond. ijper.org However, fluorescence can be induced in some derivatives. For example, certain benzo[c]cinnolinium salts with electron push-pull substituents have been shown to exhibit fluorescence. acs.org Furthermore, specifically designed fluorescent probes incorporating a cinnoline structure have been developed, where the formation of the benzo[c]cinnoline core from a non-fluorescent precursor leads to a bright fluorescent signal. rsc.org
Table 1: General Absorption Characteristics of Cinnoline Derivatives
| Derivative Class | Absorption Region | Transition Type | Reference |
|---|---|---|---|
| Aromatic ring-fused cinnolines | 400–450 nm | n–π* (weak) | biosynth.com |
| 300–350 nm | π–π* (strong) | biosynth.com | |
| Substituted benzo[c]cinnolinium salts | 350–410 nm | Strong absorption | acs.orgacs.org |
Correlation with Electronic Structure Calculations
Direct electronic structure calculations for this compound were not found in the surveyed literature. However, computational studies on related molecules are used to provide a theoretical foundation for their observed spectroscopic properties. Methods like Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and ZINDO calculations are employed to model the electronic transitions. vanderbilt.eduresearchgate.net
For substituted benzo[c]cinnolines, absorption spectra have been successfully correlated with the results of ZINDO calculations. vanderbilt.eduresearchgate.net These calculations help assign specific absorption bands to electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). vanderbilt.edu
In a study on substituted benzo[c]cinnolinium salts, TD-DFT calculations were used to analyze the nature of their electronic absorptions. acs.org The results indicated that while the longer wavelength absorptions were derived from intramolecular charge transfer (ICT), their oscillator strengths were very small. acs.org Similar computational analyses on other heterocyclic N-oxides, such as quinoxaline (B1680401) 1,4-dioxides, have also been used to predict their nonlinear optical (NLO) properties by calculating polarizabilities and hyperpolarizabilities. researchgate.net The correlation between the HOMO energy of ligands and the stability of resulting complexes has also been explored using DFT, demonstrating the predictive power of these computational methods. pnas.org
Fluorescence Quantum Yield Analysis
There is no documented fluorescence quantum yield for this compound in the reviewed scientific literature. As a general rule, the parent cinnoline scaffold and its simple derivatives are considered non-emissive or very weakly fluorescent. ijper.org The primary reason for this is the efficient de-excitation of the S1 excited state via non-radiative pathways, particularly through E/Z (trans/cis) photoisomerization of the N=N double bond. ijper.org
Fluorescence can be engineered into the cinnoline framework by structurally constraining the azo bond to prevent this isomerization, or by creating a push-pull electronic system that facilitates intramolecular charge transfer (ICT) upon excitation. ijper.org For example, a family of fluorescent probes based on a 2-amino-3′-dialkylaminobiphenyl core was developed, which condenses to form a fluorescent benzo[c]cinnoline product. rsc.orgresearchgate.net The quantum yields of these products vary significantly with substitution. An AZO-4 variant (an NMe2 and CN substituted cinnoline) had a quantum yield of less than 1%, while constraining the structure through ring fusion in other derivatives led to a remarkable increase in quantum yield to as high as 0.62. researchgate.net Similarly, a fused cinnoline/naphthalimide hybrid dye, "CinNapht," was reported to have a fluorescence quantum yield of up to 0.33. pnrjournal.com
These examples highlight that while this compound itself is not expected to be fluorescent, the cinnoline N-oxide core can be a component of highly emissive molecules when appropriately modified.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cinnoline |
| 1-amino-10-propylthiobenzo[c]cinnoline 5N-oxide |
| Current time information in Bangalore, IN.science-softcon.deoxadiazolo[3,4-c]cinnoline 5-oxide |
| R- Current time information in Bangalore, IN.science-softcon.deoxadiazolo[3,4-c]cinnoline mono-oxide |
| R- Current time information in Bangalore, IN.science-softcon.deoxadiazolo[3,4-c]cinnoline di-oxide |
| 7,8-diaza science-softcon.dehelicene |
| Benzo[c]cinnolinium salt |
| AZO-4 |
| CinNapht |
Theoretical and Computational Investigations of Cinnoline N Oxides
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of Cinnoline (B1195905) N-oxides. These computational tools model the behavior of electrons within the molecule, allowing for the prediction of its chemical behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a prevalent method for investigating the properties of heterocyclic compounds like Cinnoline N-oxides. This approach is favored for its balance of computational cost and accuracy in describing electronic systems. DFT calculations have been instrumental in exploring the frontier molecular orbitals (FMOs), which are key to understanding chemical reactivity.
A fundamental concept in FMO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. A smaller gap generally suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For Cinnoline N-oxides, the HOMO-LUMO gap helps predict their behavior in various chemical reactions. For instance, in reactions involving electrophilic attack, the distribution and energy of the HOMO are paramount, as this orbital is the primary site of electron donation. Conversely, the LUMO's characteristics govern the molecule's susceptibility to nucleophilic attack. While specific HOMO-LUMO gap values for Cinnoline 2-oxide are not extensively documented in readily available literature, the general principles of FMO analysis are routinely applied to related N-heterocycles to forecast their reactivity. This analysis allows chemists to derive several reactivity descriptors, as detailed in the table below.
Table 1: Key Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap implies higher reactivity. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a stable system. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large energy gap. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to receive electrons. Soft molecules are more reactive. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |
DFT calculations are a powerful tool for mapping out the entire energy landscape of a chemical reaction. This includes locating and characterizing the structures of reactants, products, intermediates, and, crucially, transition states (TS). By calculating the energy of these species, researchers can determine the activation energy barriers for different potential reaction pathways, thereby elucidating the most likely mechanism.
For instance, in the synthesis of the core cinnoline structure, DFT calculations have been used to investigate the complex mechanisms of cyclization reactions. These studies model the bond-forming and bond-breaking processes, providing a step-by-step view of the transformation. The mechanism of annulation of nitramines to form cinnoline oxides, for example, is understood to proceed via nitramine O-derivatives, a pathway supported by quantum chemical calculations that assess the energy parameters of various tautomers and intermediates.
HOMO-LUMO Gap Analysis and Reactivity Prediction
Ab Initio and Semi-Empirical Methods
Beyond DFT, other quantum chemical methods are also employed. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without using experimental parameters. They can offer very high accuracy but are computationally more demanding than DFT. Such methods have been applied to study related N-oxides, for example in the nitration of dithienopyridine N-oxide, where RHF/3-21G(*) level calculations were used to optimize structures and investigate orientation effects. rsc.org In studies of more complex systems, such as diradicals derived from Cinnoline N-oxide, ab initio calculations have been used to determine the singlet-triplet energy splitting. rsc.org
Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a faster but generally less accurate alternative. While DFT remains the workhorse for many recent studies on cinnoline derivatives, these other methods contribute to a comprehensive theoretical understanding of their behavior.
Computational Modeling of Reaction Mechanisms
Computational modeling provides a dynamic picture of how reactions involving Cinnoline N-oxides occur. By simulating the reaction pathways, chemists can gain insights that guide synthetic strategies and explain experimental observations.
Pseudocoarctate and Pericyclic Pathway Investigations
A notable area of computational investigation has been the cyclization reactions that form the cinnoline ring system. Specifically, the competition between different mechanistic pathways has been a subject of detailed study. Two such pathways are the pericyclic and pseudocoarctate routes.
A pericyclic reaction involves a concerted reorganization of bonding electrons within a cyclic array of atoms. In contrast, a pseudocoarctate pathway is a non-concerted process characterized by a "coarctate" or compressed transition state, which is stabilized but does not proceed through a single concerted step.
Computational studies, primarily using DFT, have been essential in distinguishing between these subtle mechanisms. For example, in the cyclization of certain (2-ethynylphenyl)triazenes to form cinnolines, a key synthetic route, theoretical calculations have been performed to understand the mechanistic details. These studies propose that the thermal cyclization to yield a cinnoline likely occurs through a pericyclic pathway. DFT calculations predict the involvement of a zwitterionic dehydrocinnolinium intermediate along this path. These computational findings are often corroborated by experimental evidence, such as deuterium (B1214612) trapping studies, to build a cohesive mechanistic picture.
Radical Intermediate Simulations
The formation and behavior of radical intermediates are crucial in many reactions involving cinnoline N-oxides. Computational simulations have been employed to understand the mechanisms of these reactions. For instance, the reduction of 2,2′-dinitrobiphenyls to form benzo[c]cinnolines is believed to proceed through a single-electron transfer (SET) mechanism, generating hydroxylamino and nitroso groups as intermediates. capes.gov.br The subsequent cyclization to form the -N=N- bond is thought to occur via a radical mechanism involving the nitroso radical anion. capes.gov.br
In photoredox-catalyzed reactions, such as the ortho-alkylation of heterocycle N-oxides, radical intermediates are generated from precursors like acyl chlorides. nih.gov The regioselectivity of these reactions, often favoring the C2-position, is attributed to electrostatic interactions between the N-oxide and the radical precursor. nih.gov Density functional theory (DFT) calculations have been used to investigate the transition state barriers in such radical reactions, providing quantitative insights into the reaction kinetics. acs.org For example, in the photolysis of a related system, the transition state barrier for the formation of an imine radical was calculated to be approximately 4 kcal/mol. acs.org
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are powerful tools for studying the flexibility and preferred three-dimensional structures of cinnoline derivatives. These methods can reveal the accessible conformational space and the relative energies of different conformers. researchgate.net For instance, the analysis of MD trajectories can identify the most stable conformations and the intramolecular interactions, such as hydrogen bonds, that stabilize them. researchgate.net
Crystal Structure Prediction and Polymorphism Studies
Predicting the crystal structure of a molecule is a challenging but important task, as the solid-state packing can significantly influence its physical properties. Computational methods for crystal structure prediction (CSP) aim to identify stable crystal packings by exploring the lattice energy surface. acs.org These methods often involve a global search for low-energy minima, which correspond to potential polymorphs. acs.org
For cinnoline N-oxide derivatives, CSP has been used to predict crystal packing, especially for energetic materials. rsc.orgcolab.ws The reliability of these predictions is often validated by comparing the computed structures with experimental X-ray diffraction data. acs.orgrsc.orgcolab.ws The analysis of predicted crystal structures can reveal key intermolecular interactions, such as hydrogen bonds and π-stacking, that govern the crystal packing. rsc.org
Application of Machine Learning in Cinnoline N-Oxide Research
Machine learning (ML) is an emerging tool in chemical research that can accelerate the discovery and optimization of new molecules. acs.org In the context of cinnoline N-oxides, ML models can be developed to predict various properties, such as biological activity or metabolic fate. researchgate.netmdpi.com For instance, ML algorithms like support vector machines and random forests have been used to build models for predicting drug-induced adverse reactions or the sites of metabolism for drug candidates. researchgate.netmdpi.com
These models are trained on datasets of known compounds and can then be used to predict the properties of new, untested molecules, thereby guiding synthetic efforts. acs.orgnih.gov The application of ML can be particularly useful in areas like identifying structural alerts for toxicity or predicting the drug-likeness of novel cinnoline derivatives. researchgate.net
Calculation of Thermodynamic and Kinetic Parameters
Computational chemistry provides a powerful framework for calculating the thermodynamic and kinetic parameters of reactions involving cinnoline N-oxides. Methods like density functional theory (DFT) can be used to determine the enthalpies and Gibbs free energies of reaction, as well as the activation energies of transition states. researchgate.netrsc.org
For example, the Arrhenius equation parameters (pre-exponential factor and activation energy) and other thermodynamic values like enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be derived from theoretical calculations. nih.govkoreascience.kr These calculated parameters are crucial for understanding reaction mechanisms and predicting reaction rates under different conditions. koreascience.kr For instance, DFT calculations have been used to compare the energetic profiles of competing reaction pathways, such as [2+2] versus [4+2] cycloadditions in reactions involving arynes and tetrazines. rsc.org
| Parameter | Description | Typical Calculation Method |
| ΔH‡ | Enthalpy of activation | DFT, QCISD(T) |
| ΔS‡ | Entropy of activation | DFT, QCISD(T) |
| ΔG‡ | Gibbs free energy of activation | DFT, QCISD(T) |
| E_a | Activation Energy | Arrhenius plot from calculated rate constants |
Molecular Docking Studies for Interaction Prediction
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. researcher.life This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level. nih.gov
Mechanistic Studies of Cinnoline N Oxide Interactions and Transformations
Elucidation of Intramolecular Cyclization Mechanisms
The formation of the cinnoline (B1195905) ring system often involves intramolecular cyclization as a key step. Several mechanistic pathways have been proposed and investigated for the formation of cinnoline N-oxides and their derivatives.
One prominent method for synthesizing benzo[c]cinnoline (B3424390) N-oxides involves the reductive cyclization of 2,2′-dinitrobiphenyls. vanderbilt.eduresearchgate.netnih.gov This process is believed to proceed through a single-electron transfer (SET) mechanism, leading to the partial reduction of the nitro groups to form hydroxylamino and nitroso intermediates. researchgate.netnih.gov Subsequent intramolecular condensation of these groups, often base-promoted, results in the formation of the N-N bond and the cinnoline N-oxide core. vanderbilt.edu The efficiency of this redox process can be influenced by the choice of reducing agent, with systems like zinc dust in the presence of CaCl₂ being effective. vanderbilt.edu
Another pathway involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine. Mechanistic studies suggest the initial formation of a 2-nitrosobenzaldehyde intermediate through an intramolecular redox reaction. This is followed by condensation with benzylamine, azo isomerization to a hydrazone, cyclization, and finally aromatization to yield the cinnoline product. nih.gov
Furthermore, the synthesis of benzo[c]cinnolines from 2,2'-diamino-1,1′-biaryls using a nitrite (B80452) source proceeds via diazotization followed by an intramolecular cyclization. researchgate.net This method tolerates various functional groups under mild conditions.
The cyclization can also be initiated through nucleophilic attack. For instance, the synthesis of certain cinnoline derivatives from 2-cyanobenzaldehyde (B126161) and 2-nitroaniline (B44862) derivatives involves the nucleophilic addition of the aniline (B41778) nitrogen to the aldehyde, followed by cyclization and rearrangement. acs.org
| Starting Material | Key Mechanistic Steps | Product | Reference |
|---|---|---|---|
| 2,2′-Dinitrobiphenyls | Single-Electron Transfer (SET), formation of hydroxylamino and nitroso intermediates, base-promoted condensation | Benzo[c]cinnoline N-oxide | vanderbilt.eduresearchgate.netnih.gov |
| 2-Nitrobenzyl alcohol and benzylamine | Intramolecular redox reaction, condensation, azo isomerization, cyclization, aromatization | Cinnoline | nih.gov |
| 2-Cyanobenzaldehyde and 2-nitroaniline | Nucleophilic addition, cyclization, rearrangement | Cinnoline derivative | acs.org |
Pathways of Oxidation and Reduction Processes
Cinnoline N-oxides can undergo both oxidation and reduction reactions, leading to a variety of products. The oxidation of cinnoline derivatives with reagents like potassium permanganate (B83412) or hydrogen peroxide can yield cinnoline N-oxides. smolecule.com Benzo[c]cinnoline N-oxides can be further oxidized to form benzo[c]cinnolinium salts using copper(II) or through electrochemical oxidation.
Conversely, the reduction of cinnoline N-oxides is a common transformation. A notable deoxygenation reaction converts benzo[c]cinnoline N-oxide to benzo[c]cinnoline in near-quantitative yield by treatment with sodium ethoxide at elevated temperatures. researchgate.netnih.gov DFT calculations suggest a mechanism involving a nucleophilic attack of the alkoxide on the N-heteroarene, followed by homolytic bond cleavage, resulting in a single electron-transfer step. researchgate.net This generates an N-heteroarene N-oxide radical anion and an alkoxyl radical. Subsequent steps lead to oxygen transfer from the N-oxide to form the deoxygenated N-heteroarene and an aldehyde. researchgate.net
The reduction of substituted 2,2′-dinitrobiphenyls to form benzo[c]cinnoline N-oxides can be a complex process. For example, the reduction of 2-propylthio-2′,6,6′-trinitrobiphenyl with a Zn/CaCl₂ system initially leads to the full reduction of one nitro group to an amino group before the cyclization to the N-oxide occurs. vanderbilt.edu This highlights a reduction-oxidation-cyclization-reduction sequence. vanderbilt.eduacs.orgnih.gov The presence of atmospheric oxygen can be crucial in some of these transformations, suggesting a complex interplay of redox steps. vanderbilt.edu
Mechanistic Insights into Electrophilic and Nucleophilic Reactions
Cinnoline N-oxides, like their parent cinnolines, are susceptible to both electrophilic and nucleophilic attack. The nitrogen atom of the N-oxide group can act as a nucleophile, while the aromatic ring can be attacked by electrophiles.
Electrophilic substitution on the cinnoline ring, such as nitration, typically occurs at the 5- and 8-positions. thieme-connect.de In the context of N-oxides, the N-oxide functionality can influence the regioselectivity of these reactions.
Nucleophilic substitution reactions on the cinnoline ring are also prevalent. smolecule.com For instance, the reaction of 2-chlorobenzo[c]cinnoline (B100858) with lithium dimethylamide can lead to complex mixtures of products through nucleophilic substitution. The reactivity of the nitroso group, an intermediate in some cinnoline syntheses, can be compared to a carbonyl group, readily undergoing nucleophilic addition at the nitrogen atom. at.ua
The mechanism of nucleophilic substitution can be concerted (SN2-type), involving a single step where the nucleophile attacks as the leaving group departs. libretexts.org The stereochemical outcome of such reactions is often an inversion of configuration at the reaction center. libretexts.org The polarity of the C-X bond (where X is a leaving group) makes the carbon atom electrophilic and susceptible to nucleophilic attack. savemyexams.com
Photochemical and Electrochemical Reaction Mechanisms
Photochemical and electrochemical methods provide alternative pathways for the transformation of cinnoline derivatives. The photochemical reduction of benzo[c]cinnoline in acidified alcohols has been reported. acs.org More recently, cinnoline derivatives have been developed as organic photocatalysts that can facilitate both oxidative and reductive cross-coupling reactions under visible light. acs.org Their dual catalytic activity stems from a wide potential window in both oxidation and reduction ranges, allowing them to act as both photoreductants and photooxidants. acs.org
Electrochemical methods have also been employed in the synthesis and transformation of cinnoline N-oxides and related structures. The electrochemical reduction of 2,2'-dinitrobiphenyl (B165474) can lead to the formation of benzo[c]cinnolines. researchgate.net Furthermore, the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls can be achieved through electrochemical oxidation. acs.org The proposed mechanism involves a single-electron transfer driven by the oxidant, followed by intramolecular cyclization via nucleophilic addition and subsequent anion exchange. researchgate.netacs.org The generation of a free radical intermediate in the oxidation step has been supported by experiments showing decreased yield in the presence of a radical inhibitor. acs.org
Radical Chain Mechanisms in Cinnoline N-Oxide Chemistry
Radical chain mechanisms are implicated in several key transformations in cinnoline chemistry. The formation of benzo[c]cinnoline N-oxides from the reductive cyclization of 2,2′-dinitrobiphenyls is believed to proceed via a radical mechanism involving a nitroso radical anion. researchgate.netnih.gov
The synthesis of N-oxide derivatives from 2-chloro-2′-nitrobiphenyl with sodium polysulfide in methanol (B129727) is also proposed to occur through a radical chain mechanism. In this process, the chlorine atom directs the regioselectivity of the cyclization.
The autoxidation of hydrocarbons, which shares mechanistic features with some oxidative processes in cinnoline chemistry, proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. wiley-vch.de The initiation often involves the formation of radicals from a precursor, which then react with the substrate to propagate the chain. wiley-vch.de
In the context of the hypoxic metabolism of certain nitroaromatic compounds related to cinnoline, the formation of an azoxy product is thought to proceed via the combination of a nitroaryl radical anion with a neutral nitrosoaryl radical, followed by tautomerization and intramolecular condensation. researchgate.net
Enzyme-Catalyzed Transformation Mechanisms of Cinnoline N-Oxide Related Structures
While specific studies on the direct enzyme-catalyzed transformation of Cinnoline 2-oxide are not extensively documented in the provided context, the principles of biocatalysis can be applied to related structures. Enzymes offer highly selective and efficient routes for chemical transformations. nih.gov
For instance, the hypoxic metabolism of certain nitro-heterocyclic compounds, which can be precursors to cinnoline-like structures, is often enzyme-mediated. researchgate.net This can involve reductive processes where a nitroaryl radical anion is formed. researchgate.net
Enzymes like cytochrome P450 are known to catalyze oxygenation reactions, which could be relevant to the formation or modification of N-oxides. gacariyalur.ac.in Furthermore, enzymatic cascades, where multiple enzymes work in sequence, can be used to build complex molecules, including those with heterocyclic cores, from simple precursors. nih.gov The mechanisms of these enzymatic reactions often involve the precise positioning of substrates within the enzyme's active site to facilitate specific bond formations or cleavages.
Stereoelectronic Demands and Substituent Effects on Mechanisms
The stereochemistry and electronic properties of substituents can significantly influence the reaction mechanisms and outcomes in cinnoline chemistry. acs.orgnih.gov For example, in the reductive cyclization of substituted 2,2′-dinitrobiphenyls, the nature and position of substituents can affect the rate and regioselectivity of the reaction. Electron-withdrawing groups, like chlorine, can accelerate the cyclization step by stabilizing radical intermediates.
In the context of nucleophilic reactions, the electronic nature of substituents on the aromatic ring can modulate the reactivity of the nitroso group. at.ua Electron-donating groups tend to deactivate the nitroso function, while electron-withdrawing groups enhance its reactivity. at.ua
Applications and Research Utility of Cinnoline N Oxides in Chemical Sciences and Biological Research
Cinnoline (B1195905) N-Oxides as Precursors in Organic Synthesis
The N-oxide functionality renders the cinnoline ring system more active in both aromatic electrophilic and nucleophilic substitution reactions compared to the parent heterocycle, making it a versatile precursor in organic synthesis. mdpi.com This enhanced reactivity is harnessed by chemists to construct complex molecular architectures and to introduce diverse functional groups.
Cinnoline N-oxides are valuable starting materials for building more elaborate heterocyclic frameworks through cyclization and annulation reactions. researchgate.netresearchgate.net The N-oxide group can direct or participate in these transformations, enabling the synthesis of novel polycyclic systems that are otherwise difficult to access.
A notable example is the synthesis of quinoxalino[2,3-c]cinnoline (B3060741) 5-N-oxide. aub.edu.lbacs.org This complex heterocycle is prepared via the intramolecular cyclization of 2-amino-3-(2-nitrophenyl)quinoxaline. acs.org Similarly, Rhodium(III)-catalyzed coupling reactions involving substrates with an azo group and α-diazocarbonyl compounds can efficiently produce cinnoline structures, which can be further transformed into other bioactive nitrogen heterocyclic scaffolds. rsc.org Another synthetic strategy involves the reduction of 2,2'-dinitrobiphenyls using reagents like sodium hydrosulfide (B80085) (NaHS), which can selectively yield benzo[c]cinnoline (B3424390) N-oxides under specific conditions, such as using water as a solvent with sodium hydroxide (B78521). researchgate.netresearcher.life These methods highlight the utility of the N-oxide moiety in facilitating the assembly of fused ring systems.
Table 1: Examples of Heterocyclic Systems Derived from Cinnoline N-Oxides
| Precursor | Reaction Type | Resulting Heterocyclic System | Reference(s) |
| 2-Amino-3-(2-nitrophenyl)quinoxaline | Intramolecular Cyclization | Quinoxalino[2,3-c]cinnoline 5-N-oxide | aub.edu.lbacs.org |
| 2,2'-Dinitrobiphenyls | Reductive Cyclization | Benzo[c]cinnoline N-oxide | researchgate.netresearcher.life |
| Azo substrates and α-diazocarbonyl compounds | Rh(III)-catalyzed Annulation | Substituted Cinnolines | rsc.org |
The cinnoline N-oxide scaffold allows for various derivatization strategies to produce functionalized molecules. The N-oxide group can be retained as a key feature or removed in a final step after it has directed other substitutions. A crucial reaction is deoxygenation, which converts the N-oxide back to the parent cinnoline. researchgate.net This can be achieved using various reagents, including a newly discovered method involving sodium ethoxide at elevated temperatures, which provides near-quantitative conversion of benzo[c]cinnoline N-oxide to benzo[c]cinnoline. researchgate.net
Oxidation of cinnolines with agents like peracids typically yields a mixture of cinnoline 1-oxides and 2-oxides. thieme-connect.de The introduction of functional groups such as nitro (-NO2) and chloro (-Cl) substituents further modifies the reactivity. ontosight.aiontosight.ai For instance, the chloro group on a cinnoline ring can be readily substituted by various nucleophiles, while boronate ester moieties can be introduced to enable Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming new carbon-carbon bonds. These derivatization methods expand the chemical space accessible from cinnoline N-oxide precursors, allowing for the synthesis of a wide array of functional molecules for various research applications.
Construction of Complex Heterocyclic Systems
Role in Medicinal Chemistry Research Methodologies
In medicinal chemistry, cinnoline N-oxides are not only explored as potential therapeutic agents themselves but are also instrumental as research tools. researchgate.netnih.gov The N-oxide group can enhance water solubility, decrease membrane permeability, and alter interactions with biological targets, properties that are highly valuable in drug design and discovery. nih.gov
The cinnoline scaffold is known to interact with a variety of molecular targets, including enzymes like topoisomerases and receptors such as GABA A. mdpi.com The N-oxide functionality can significantly influence these interactions. The high polarity of the N⁺–O⁻ bond can facilitate hydrogen bonding with biological targets like enzymes. nih.govvulcanchem.com
Nitro-substituted N-oxides, such as 4-nitroquinoline-N-oxide (NQO), serve as models for understanding how these compounds exert their biological effects. The formation of charge-transfer complexes with DNA and proteins is considered a critical factor in the biological action of NQO. mdpi.com Cinnoline derivatives have been shown to act as topoisomerase I inhibitors. mdpi.com The extended π-system of related structures like benzo[f]cinnoline (B12954418) facilitates interactions with biological targets, including DNA topoisomerases. vulcanchem.com The electron-withdrawing nature of substituents, often studied in conjunction with the N-oxide group, can enhance the electrophilicity of the molecule, thereby improving its interactions with biological targets like DNA or enzymes.
Cinnoline derivatives have been extensively studied for their ability to modulate cellular processes, particularly their cytotoxic effects on cancer cells through the induction of apoptosis and cell cycle arrest. For example, certain pyranoquinoline derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in various human cancer cell lines. osti.gov
Specific cinnoline compounds have demonstrated potent anticancer activity by inducing apoptosis and inhibiting the expression of anti-apoptotic proteins like Bcl-2. researchgate.net Studies on related quinoline (B57606) derivatives show that they can induce apoptosis by activating caspases and arresting the cell cycle at different phases, such as the S phase or G1/S phase. researchgate.netresearchgate.net While many studies focus on the broader class of cinnolines, the N-oxide moiety is recognized as a key contributor to the cytotoxicity and biological activity of these compounds. nih.govontosight.ai For instance, the anticancer activity of some benzo[c]cinnoline derivatives is attributed to their ability to interfere with DNA synthesis and induce apoptosis. The modulation of these fundamental cellular pathways is a cornerstone of their investigation in cancer research.
Table 2: Cellular Effects of Selected Cinnoline and Related Heterocyclic Derivatives
| Compound Class/Derivative | Cancer Cell Line(s) | Cellular Effect | Reference(s) |
| Cinnoline derivatives (unspecified) | HCT-116, MCF-7 | Apoptosis induction, Cell cycle arrest at G2/M phase | researchgate.net |
| 4-Methoxycinnoline | MCF-7, HeLa | Apoptosis induction, Cell cycle arrest | |
| Pyranoquinoline derivatives | MCF-7, HCT-116, HepG-2, A549 | Cell cycle arrest at G2/M phase, Apoptosis induction | osti.gov |
| 2-Chlorobenzo[c]cinnoline (B100858) | Cancer cells (unspecified) | Interference with DNA synthesis, Apoptosis induction |
Chemical probes are essential tools for visualizing and studying biological processes within living systems. nih.gov The unique reactivity of certain precursors that form cinnoline N-oxide-related structures has been ingeniously exploited to design fluorescent probes.
A prominent example is the development of probes for detecting nitric oxide (NO), a crucial signaling molecule. nih.gov Researchers have designed probes based on a 2-amino-3′-dialkylaminobiphenyl core. nih.govresearchgate.net This core structure reacts with dinitrogen trioxide (N₂O₃), an oxidized surrogate of NO, in a condensation reaction. nih.govresearchgate.net The reaction involves nitrosation of the amine followed by an intramolecular cyclization, which forms a highly fluorescent benzo[c]cinnoline structure. nih.govrsc.org This process effectively incorporates the analyte (N₂O₃) into the newly created fluorophore, leading to a strong fluorescent signal with minimal background from the initial, non-fluorescent probe. nih.govresearchgate.net By modifying substituents on the biphenyl (B1667301) core, researchers can optimize the probe's reactivity, brightness, and fluorescence wavelength. nih.govrsc.org These probes have been successfully used to monitor NO levels within cultured cells, demonstrating their utility as powerful tools for biological research. nih.govresearchgate.net
Modulation of Cellular Processes at the Molecular Level (e.g., apoptosis induction, cell cycle arrest)
Utilization in Materials Science Research
The unique structural and electronic characteristics of cinnoline N-oxides make them valuable building blocks for novel materials with tailored functionalities.
Luminescent and Fluorescent Material Development
Cinnoline derivatives, including their N-oxides, are recognized as privileged molecules in the framework of functional compounds, serving as fluorophores for biological studies. acs.orgacs.org These compounds often exhibit broad absorption bands and large Stokes shifts, which are desirable properties for fluorescent dyes. acs.orgacs.org The introduction of an N-oxide group can further modify the electronic and chemical properties, influencing the compound's luminescent behavior. ontosight.ai
Luminescent materials emit light after being excited by a source other than heat, such as UV radiation. cnrs-imn.fr This phenomenon is categorized into fluorescence, with a short-lived excited state, and phosphorescence, where light emission persists after the excitation source is removed. cnrs-imn.frolikrom.com The development of custom-made photoluminescent materials, including inks and paints, is a key area of research. olikrom.com
Research into benzo[c]cinnoline derivatives has shown their potential as fluorophores. For instance, an interesting fluorescence centered at 571 nm was observed in a benzo[c]cinnolinium salt with electron push-pull substitutions. acs.org Structurally rigid 9-amino-benzo[c]cinnoliniums have been developed as compact, large Stokes-shift fluorescent dyes for cell-based imaging applications. eurekaselect.com The inherent photophysical properties of the benzo[c]cinnoline structure contribute to these applications. acs.orgacs.org
| Cinnoline Derivative Type | Application Area | Key Feature |
| Benzo[c]cinnolinium salts | Fluorescent materials | Emission at 571 nm with specific substitutions acs.org |
| 9-Amino-benzo[c]cinnoliniums | Cell-based imaging | Compact size and large Stokes-shift eurekaselect.com |
| General Cinnoline derivatives | Fluorophores | Broad absorption bands and large Stokes shifts acs.orgacs.org |
Applications in Organic Electronic Devices
The benzo[c]cinnoline framework is a key component in the development of materials for organic electronic devices, particularly organic field-effect transistors (OFETs). acs.orgacs.org The planar structure and electron affinity of benzo[c]cinnoline make it a suitable acceptor in donor-acceptor type molecules. google.com
By introducing electron-donating groups to the benzo[c]cinnoline core, materials with bipolar characteristics and Thermally Activated Delayed Fluorescence (TADF) can be created. google.com These materials are promising for use as host materials or emitters in the light-emitting layer of Organic Light-Emitting Diodes (OLEDs). google.com The modification of the benzo[c]cinnoline structure allows for the tuning of orbital energy levels and triplet state energy, which is crucial for efficient charge transport and energy transfer in OLED devices. google.com
Heterocyclic conjugated polymers containing benzo[c]cinnoline have been synthesized and characterized for their application in OFETs. acs.org These materials leverage the unique electronic properties of the cinnoline scaffold to facilitate charge transport.
Precursors for Advanced Functional Materials
Cinnoline N-oxides serve as valuable precursors in the synthesis of more complex and advanced functional materials. The cinnoline ring system can be synthetically modified through various reactions, including the introduction of different functional groups to tailor the properties of the final material. ontosight.aieurekaselect.com For instance, cinnoline derivatives can be used to construct metal complexes and as starting materials in organic synthesis for compounds with potential applications in nonlinear optics. researchgate.net The synthesis of 4,8-diarylcinnolines has been explored for their potential in this area. eurekaselect.comresearchgate.net
Energetic Materials Research (Computational Prediction)
Computational methods are increasingly used to predict the properties of new energetic materials, which can guide synthesis and experimental testing. acs.org Cinnoline oxides, particularly those with annulated furazan (B8792606) and furoxan cycles and their nitro derivatives, have been investigated as potential high-energy-density materials. researchgate.netresearchgate.net
The main objective of this research is to assess the explosive properties of these compounds through computational modeling. researchgate.net Detonation parameters are calculated based on predicted crystal structures and calculated enthalpies of formation to evaluate their potential as energetic materials. researchgate.net This computational approach has shown good predictive efficiency when compared with experimental data for synthesized compounds. researchgate.net
Cocrystallization is another strategy being explored to develop new energetic materials. researchgate.nethse.ru Computational simulations of cocrystal structures of cinnoline oxides with other energetic compounds are performed to predict their thermodynamic stability and physicochemical characteristics. researchgate.netresearchgate.net These predictions help identify energetically favorable component ratios for synthesis. hse.ru
| Research Area | Focus | Methodology | Key Findings |
| High-Energy-Density Materials | Potential of cinnoline oxides with annulated furazan/furoxan cycles and nitro derivatives as explosives. researchgate.netresearchgate.net | Computational modeling of detonation parameters and explosive properties. researchgate.net | Cinnoline oxides are considered promising candidates for high energetic materials. researchgate.net |
| Crystal Engineering | Development of cocrystals of cinnoline oxides with other energetic compounds. researchgate.nethse.ru | Crystal structure prediction (CSP) methods to determine energetically favorable component ratios. hse.ru | Successful prediction and synthesis of stable cocrystals with potential energetic applications. researchgate.netresearchgate.net |
Catalytic Applications of Cinnoline N-Oxide Derivatives
Cinnoline N-oxide derivatives have been investigated for their electrocatalytic effects. For example, a glassy carbon electrode modified with 2-benzo[c]cinnoline has been shown to have an electrocatalytic effect on the electrochemical reduction of dioxygen. researchgate.net To better understand the mechanism of this catalysis, a less basic film of 2-benzo[c]cinnoline 6-oxide was also prepared and studied. researchgate.net The comparison of the catalytic effects of these modified surfaces helps to clarify the role of the molecular structure in the catalytic process. researchgate.net
Analytical Chemistry Applications
Cinnoline derivatives have found utility in the field of analytical chemistry, particularly as sensors. For instance, novel poly(arylene ethynylene)s containing a cinnoline core have been synthesized and shown to have high sensitivity in the fluorescence quenching-based detection of palladium ions (Pd2+). researchgate.net Additionally, certain cinnoline derivatives and their hydrolysis products have been used as efficient fluorescent sensors for the detection of picric acid in water samples, which has significant practical applications. researchgate.net
Modified electrodes, such as those prepared with 3,8-diaminobenzo[c]cinnoline and its 5-oxide derivative, have been investigated for their potential analytical application in detecting inorganic cations, with a noted selectivity for copper ions. researchgate.net
Development of New Analytical Techniques and Methodologies
The unique electronic and structural properties of cinnoline N-oxides, including cinnoline 2-oxide, have facilitated their use in the development and refinement of various analytical methodologies. The presence of the N-oxide functional group introduces a significant dipole moment and alters the electron distribution within the heterocyclic system, influencing its behavior in different analytical environments. wikipedia.org
Electrochemical techniques have proven particularly useful for studying cinnoline N-oxide derivatives. For instance, the electrochemical behavior of benzo[c]cinnoline-N-oxide has been investigated using methods such as sampled current polarography, cyclic voltammetry, chronoamperometry, and chronocoulometry. researchgate.net These studies have been instrumental in determining the number of electrons transferred during redox processes and calculating diffusion coefficients. In acidic environments, benzo[c]cinnoline-N-oxide exhibits two distinct reduction waves, corresponding to a 2-electron and a 4-electron process, respectively. researchgate.net However, in basic media, only a single wave is observed. researchgate.net Such detailed electrochemical analysis provides fundamental insights into the redox properties of these molecules, which is crucial for their potential application in sensors or as electroactive labels.
Chromatographic and spectrometric methods are routinely employed for the separation and characterization of cinnoline N-oxides. Gas chromatography-mass spectrometry (GC-MS) analysis has been effectively used to identify and differentiate between isomeric benzo[c]cinnoline N-oxides formed during synthesis. vanderbilt.edu Furthermore, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry are standard tools for the structural elucidation of newly synthesized cinnoline derivatives, including their N-oxide forms. impactfactor.org
The development of synthetic routes, such as the reduction of 2,2'-dinitrobiphenyls, often yields mixtures of N-oxide isomers. vanderbilt.edu Analytical procedures are therefore critical for both qualitative identification and quantitative assessment of the reaction products. For example, after the reduction of certain precursors, benzo[c]cinnoline N-oxides were isolated and characterized, with one specific isomer, 7(N5)-oxide, being separated and structurally confirmed. vanderbilt.edu
Table 1: Electrochemical Properties of Benzo[c]cinnoline-N-Oxide in Different Media
| Medium | Voltammetric Technique | Observation | Inferred Process |
|---|---|---|---|
| Acidic (Ethanol-BR buffer) | Polarography, Cyclic Voltammetry | Two discrete reduction waves | 2-electron transfer followed by a 4-electron transfer |
Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry explores the non-covalent interactions between molecules, and cinnoline N-oxides serve as interesting building blocks in this domain. The highly polar N-O bond is a key functional feature, capable of engaging in strong interactions, which is fundamental to the formation of host-guest complexes and engineered crystal structures. researchgate.net
The host-guest chemistry of aromatic N-oxides, a class that includes this compound, has been investigated with macrocyclic hosts like resorcinarenes. mdpi.comjyu.fi Water-soluble sulfonated resorcinarenes, which possess a hydrophobic and electron-rich internal cavity, have been shown to bind zwitterionic aromatic mono-N-oxides. mdpi.com The binding is primarily driven by electrostatic attraction between the electron-rich cavity of the host and the electron-deficient N-oxide guest. mdpi.com
Studies involving C-methyl-resorcinarene and various pyridine (B92270) N-oxides (analogs of the cinnoline N-oxide system) have revealed detailed insights into the nature of these interactions. In the solid state, these interactions can induce significant conformational changes in the host molecule. For example, 2- and 3-methylpyridine (B133936) N-oxides form 2:2 endo host-guest complexes with C-methyl-resorcinarene, where the guest is encapsulated within the host's cavity. jyu.fi These complexes are stabilized by C–H⋯π interactions. jyu.fi In contrast, other N-oxides form exo complexes, where the guest interacts with the exterior of the host. These exo complexes often feature robust one-dimensional hydrogen-bonded chains involving the host's hydroxyl groups and the guest's N-O group. jyu.fi
The binding affinity in these host-guest systems can be quantified. Titrations of sulfonateresorcinarene with di-N-oxides, connected by varying spacer lengths, fit a 2:1 (guest:host) binding isotherm. The binding constants are influenced by factors such as electrostatic attraction and shape complementarity. mdpi.com Positive cooperativity in binding was observed for a di-N-oxide with a four-carbon spacer, indicating that the binding of the first guest molecule enhances the binding of the second, a phenomenon attributed to the perfect fit within the host's structure. mdpi.com
Table 2: Host-Guest Complex Formation with Aromatic N-Oxides
| Host | Guest Type | Complex Type | Key Interactions | Resulting Host Conformation |
|---|---|---|---|---|
| C-methyl-resorcinarene | 2-Methylpyridine N-oxide | 2:2 Endo-complex | C–H⋯π | C₄ᵥ crown |
| C-methyl-resorcinarene | 3-Methylpyridine N-oxide | 2:2 Endo-complex | C–H⋯π | C₂ᵥ boat (slightly open) |
| C-methyl-resorcinarene | para-Substituted Pyridine N-oxides | Exo-complex | Hydrogen bonding | C₂ᵥ boat |
| Sulfonateresorcinarene | Aromatic mono-N-oxides | 1:1 Complex | Electrostatic attraction | - |
Future Directions and Emerging Research Avenues for Cinnoline N Oxide Chemistry
Development of Novel and Sustainable Synthetic Routes
The future of cinnoline (B1195905) N-oxide synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. Traditional methods often rely on harsh reagents and produce significant waste. Emerging research is focused on greener alternatives.
A promising approach involves the reductive cyclization of 2,2′-dinitrobiphenyls. researchgate.net A novel two-step process has been developed for preparing unsymmetrically substituted benzo[c]cinnolines, which can be oxidized to their N-oxide derivatives. researchgate.net This method includes a tailored Suzuki cross-coupling followed by a domino partial nitro group reduction and intramolecular diazo bond formation. researchgate.net Another innovative method affords benzo[c]cinnoline (B3424390) N-oxide in high yield (91%) by using water as a solvent and sodium hydroxide (B78521) as a base in the cyclization of partially reduced 2,2'-dinitrobiphenyl (B165474). researchgate.netnih.gov This contrasts with the synthesis of the parent benzo[c]cinnoline, which requires an alcohol as a solvent and an alkoxide base. researchgate.netnih.gov
Recent advancements also include organocatalytic electrosynthesis, a one-pot, two-step method that proceeds through a cascade radical cyclization and migration from readily available starting materials. acs.org This technique boasts mild reaction conditions and high yields. acs.org Furthermore, microwave-assisted, catalyst-free methods are being explored, such as the [4 + 2] cycloaddition (azo-Povarov reaction) between N-carbonyl aryldiazenes and trans-cyclooctene (B1233481) derivatives, offering a practical route to fused cinnoline derivatives. rsc.org Rhodium-catalyzed redox-neutral annulation reactions between azo and diazo compounds also provide a direct pathway to cinnolines under mild conditions, which can subsequently be oxidized. researchgate.net
| Synthetic Strategy | Key Features | Reported Yields | References |
| Reductive Cyclization of 2,2′-dinitrobiphenyls | High yields, uses water as a green solvent. | up to 91% | researchgate.netnih.gov |
| Suzuki Coupling & Domino Reaction | Access to unsymmetrically substituted derivatives. | Moderate to Good | researchgate.net |
| Organocatalytic Electrosynthesis | Green, mild conditions, one-pot reaction. | Good to Excellent | acs.org |
| Azo-Povarov Reaction | Microwave-assisted, catalyst-free. | 34% to 91% | rsc.org |
| Rh(III)-catalyzed Annulation | Redox-neutral, mild conditions. | up to 96% | researchgate.netrsc.org |
Exploration of Undiscovered Reactivity Modes and Selectivity Control
Beyond synthesis, a significant frontier is the discovery of new reactions and the precise control of selectivity in the functionalization of the cinnoline N-oxide scaffold. The N-oxide group itself activates the heterocyclic ring, but can also participate directly in reactions. Benzo[c]cinnoline N-oxides, for instance, can act as 1,3-dipoles, opening avenues for cycloaddition reactions. rsc.org
The functionalization of quinoline (B57606) N-oxides, a related class of compounds, has seen extensive research into C-H activation at various positions, including alkylation, arylation, and amination, often with deoxygenation. researchgate.net Similar strategies are being increasingly applied to cinnoline N-oxides. For example, Rh(III)-catalyzed C-H activation and annulation with diazo compounds is a powerful tool for constructing more complex fused systems like pyrazolo[1,2-a]cinnolines. rsc.org The challenge lies in controlling the regioselectivity of these C-H functionalization reactions on the cinnoline core. Future work will likely focus on designing directing groups and catalysts that can precisely target specific positions on the ring system, allowing for the synthesis of complex, highly functionalized molecules that were previously inaccessible.
Advanced Computational Prediction and Rational Design of Cinnoline N-Oxides
Computational chemistry is becoming an indispensable tool for accelerating research in cinnoline N-oxide chemistry. Quantum chemical calculations, such as Density Functional Theory (DFT), are being used to predict a wide range of properties. researchgate.net These methods can estimate thermochemical characteristics and detonation parameters for energetic materials based on cinnoline oxide frameworks, such as rsc.orgthieme-connect.deoxadiazolo[3,4-c]cinnoline 5-oxides. researchgate.net
Crystal structure prediction (CSP) is another powerful computational technique being applied to this class of compounds. hse.ru By combining evolutionary algorithms with force fields or ab initio calculations, researchers can predict stable crystal structures and cocrystals of energetic molecules, including cinnoline oxide derivatives with compounds like benzotrifuroxan (B3051571) (BTF). hse.ruresearchgate.net This predictive capability is crucial for the rational design of new materials with desired properties, such as enhanced stability or specific energetic performance. researchgate.net Furthermore, computational models can elucidate reaction mechanisms, as demonstrated in studies of the formation of benzo[c]cinnoline N-oxide from 2,2'-dinitrobiphenyl, which is believed to proceed via a radical mechanism. researchgate.netnih.gov The rational design of fluorogenic probes based on heterocyclic N-oxides is another area where computation can guide synthesis by predicting photophysical properties. nih.gov
| Computational Method | Application Area | Predicted Properties | References |
| Density Functional Theory (DFT) | Energetic Materials | Thermochemical characteristics, detonation parameters. | researchgate.net |
| Crystal Structure Prediction (CSP) | Crystal Engineering | Stable crystal structures, cocrystal formation, density. | hse.ruresearchgate.net |
| Mechanistic Calculations | Reaction Elucidation | Reaction pathways, intermediate stability. | researchgate.netnih.gov |
| Photophysical Modeling | Probe Design | Absorption/emission spectra, Stokes shift. | nih.gov |
Deeper Mechanistic Elucidation of Complex Biological Interactions
While various cinnoline derivatives have shown a wide spectrum of pharmacological effects, including antimicrobial and anticancer activities, the precise mechanisms of action are often not fully understood. ijper.orgpnrjournal.commdpi.com Future research will need to move beyond simple screening to a deeper mechanistic understanding of how these molecules interact with their biological targets.
For instance, certain benzo[f]cinnoline (B12954418) N-oxides have demonstrated significant activity against Trichomonas vaginalis, with a nitro-substituted derivative being more potent than the standard drug metronidazole. researchgate.net Unraveling why the N-oxide and the nitro group contribute to this enhanced activity at a molecular level is a key future objective. This will involve a combination of techniques, including structural biology (X-ray crystallography or cryo-EM of ligand-protein complexes), molecular modeling to simulate binding events, and advanced cell-based assays to probe downstream signaling pathways. Understanding these complex interactions is critical for optimizing lead compounds and designing new derivatives with improved efficacy and selectivity.
Expansion into New Interdisciplinary Applications (e.g., optoelectronics, self-assembly)
The unique electronic and structural properties of cinnoline N-oxides make them attractive candidates for applications beyond medicine, particularly in materials science. The planar, electron-accepting nature of the benzo[c]cinnoline moiety suggests potential use in optoelectronic devices. researchgate.net For example, their structural analogy to quinoline and isoquinoline (B145761), which are used in organic light-emitting diodes (OLEDs), points to a promising avenue of research. google.com The N-oxide group can further tune the electronic properties, potentially enhancing charge transport or altering emission wavelengths. The introduction of an N-O bond can reconstruct the electron "push-pull" system of heterocyclic scaffolds, leading to dramatic changes in their photophysical properties. nih.gov
The ability of these planar heterocyclic systems to participate in π-π stacking and hydrogen bonding also opens up possibilities in the field of self-assembly and crystal engineering. researchgate.net The formation of cocrystals, for example between cinnoline oxides and other energetic materials, is being investigated to create new materials with tailored properties. hse.ruresearchgate.net These designed assemblies could find use in sensors, molecular electronics, or as novel energetic materials.
Integration with Artificial Intelligence and High-Throughput Experimentation in Chemical Discovery
In the context of cinnoline N-oxides, AI models can be trained on existing experimental data to predict the biological activity or material properties of new, virtual compounds. nih.gov This allows for the computational screening of enormous chemical spaces—far larger than any physical library—to prioritize the most promising candidates for synthesis and testing. nih.gov For example, ML models like XGBoost have been used to screen single-atom catalysts with high accuracy, a process that can be adapted for screening cinnoline N-oxide catalysts or bioactive molecules. eurekalert.org As more high-quality data on cinnoline N-oxides is generated, the predictive power of these AI models will improve, enabling a more rapid and rational design-build-test-learn cycle in the discovery of new functional molecules. nih.gov
Q & A
Q. What are the common synthetic routes for cinnoline 2-oxide, and how can their efficiency be systematically compared?
- Methodological Answer : this compound derivatives are typically synthesized via halogenation reactions. For example, bromination using Br₂ with Et₃N or K₂CO₃ as a base (yielding 65–80% products) or N-bromosuccinimide (NBS) in CH₂Cl₂ (67% yield) . To compare efficiency, systematically vary parameters such as reagent stoichiometry, reaction time, and solvent polarity. Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification. Yield calculations and purity analysis (e.g., NMR, melting point) should be standardized across trials .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural elucidation, particularly to confirm the presence of the N-oxide moiety and substituent positions. Infrared (IR) spectroscopy can identify N-O stretching vibrations (~1250–1350 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation, while elemental analysis validates purity. For novel compounds, X-ray crystallography is recommended for definitive structural proof .
Q. What are the key considerations for ensuring reproducibility in the synthesis of this compound?
- Methodological Answer : Document all experimental parameters exhaustively: reagent purity, solvent drying methods, reaction temperature, and stirring rates. Use controlled vocabularies (e.g., IUPAC nomenclature) and cite established protocols for known intermediates. For new compounds, provide full characterization data (e.g., NMR shifts, HRMS) in the main text or supplementary materials .
Advanced Research Questions
Q. How should researchers address discrepancies in reaction yields when using different brominating agents for this compound derivatives?
- Methodological Answer : Contradictory yields (e.g., 65% with Br₂/Et₃N vs. 67% with NBS) may arise from differences in reagent reactivity or side reactions. Apply Design of Experiments (DOE) to isolate variables (e.g., bromine source, base strength). Use kinetic studies to compare reaction rates and HPLC to quantify intermediates. Statistical tools (e.g., ANOVA) can identify significant factors affecting yield .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. Molecular dynamics simulations may reveal solvent effects on reaction pathways. Validate computational results with experimental data (e.g., substituent effects on bromination regioselectivity) .
Q. How can researchers design experiments to elucidate the mechanism of this compound’s oxidative reactions?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O tracing) to track oxygen transfer in N-oxide reactions. Perform intermediate trapping with scavengers like TEMPO. Kinetic isotope effects (KIE) and Hammett plots can distinguish between radical, ionic, or concerted mechanisms. Collaborate with computational chemists to correlate experimental data with theoretical transition states .
Data Analysis & Reporting Guidelines
Q. How should conflicting spectral data for this compound derivatives be resolved?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., NMR, IR, X-ray). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling patterns. If literature contradictions exist, replicate prior experiments under cited conditions and report deviations transparently. Use databases like SciFinder to verify spectral libraries .
What frameworks ensure rigorous formulation of research questions for this compound studies?
- Methodological Answer : Apply the PICO(T) framework (Population, Intervention, Comparison, Outcome, Time) to define scope. For example: How does solvent polarity (Intervention) affect the yield (Outcome) of this compound bromination (Population)? Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
